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  • Product: 1-(2-Fluorocyclobutyl)methanamine hydrochloride
  • CAS: 2227206-43-9

Core Science & Biosynthesis

Foundational

1-(2-Fluorocyclobutyl)methanamine hydrochloride NMR spectrum and chemical shifts

An In-depth Technical Guide to the Predicted NMR Spectrum and Chemical Shifts of 1-(2-Fluorocyclobutyl)methanamine hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted NMR Spectrum and Chemical Shifts of 1-(2-Fluorocyclobutyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Challenge and the NMR Solution

The incorporation of fluorine into drug candidates is a widely employed strategy to modulate metabolic stability, lipophilicity, and binding affinity.[1] The cyclobutane ring, a "bioisostere" for larger or more flexible groups, offers a rigid scaffold that can favorably orient substituents for target engagement. 1-(2-Fluorocyclobutyl)methanamine hydrochloride combines these features, making it a valuable building block. However, its structural complexity, arising from the puckered, non-planar cyclobutane ring and the presence of multiple stereocenters, presents a significant characterization challenge.

NMR spectroscopy provides the necessary resolution to define this complex three-dimensional structure. Key challenges in interpreting the NMR spectrum of this molecule include:

  • Diastereoisomerism: The molecule can exist as cis and trans diastereomers, which will have distinct NMR spectra.

  • Complex Spin Systems: The protons on the cyclobutane ring form a complex, coupled spin system.

  • Fluorine Coupling: The ¹⁹F nucleus (spin I = ½, 100% natural abundance) couples to both ¹H and ¹³C nuclei, providing crucial structural information but also increasing spectral complexity.[2]

  • Labile Protons: The ammonium (NH₃⁺) protons are acidic and their chemical shift and multiplicity are highly dependent on the solvent, concentration, and temperature.

This guide will systematically deconstruct these challenges to build a predicted spectral map.

Predicted ¹H NMR Spectrum Analysis

The analysis of the proton NMR spectrum requires consideration of inductive effects from the fluorine and ammonium groups, the conformational rigidity of the cyclobutane ring, and through-bond J-coupling (both H-H and H-F).

Chemical Shift Regions (Predicted)
  • Ammonium Protons (NH₃⁺): In aprotic solvents like DMSO-d₆, these protons are expected to appear as a broad singlet significantly downfield, typically in the δ 8.0 - 9.0 ppm range. Their chemical shift is highly influenced by hydrogen bonding with the solvent and the chloride counter-ion.[3][4] In a protic solvent like D₂O, these protons will exchange with the solvent and become invisible.

  • Methine Proton (CHF): This proton is directly attached to the electronegative fluorine atom and will be significantly deshielded. It will also be split by the adjacent protons and, most diagnostically, by the fluorine atom. Its signal is predicted to be a complex multiplet centered around δ 4.5 - 5.5 ppm . The large geminal coupling to fluorine (²JHF) is a key identifier.

  • Methine Proton (CH-CH₂NH₃⁺): This proton is adjacent to the aminomethyl group and part of the cyclobutane ring. It will be found in the aliphatic region, likely between δ 2.5 - 3.5 ppm , as a complex multiplet.

  • Aminomethyl Protons (CH₂NH₃⁺): These protons are adjacent to the positively charged nitrogen, which deshields them. They are expected to appear as a multiplet (or a doublet of doublets, depending on the conformation and coupling) around δ 3.0 - 3.5 ppm .

  • Cyclobutane Methylene Protons (CH₂): The remaining four protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns. They are expected in the range of δ 1.8 - 2.8 ppm .[5]

Key Coupling Constants (Predicted)

The true diagnostic power of NMR comes from analyzing the coupling constants.

  • Fluorine-Proton Coupling (JHF):

    • ²JHF (geminal): The coupling between the fluorine and the proton on the same carbon (CHF) is typically large, in the range of 45 - 55 Hz .[2]

    • ³JHF (vicinal): Coupling to protons on adjacent carbons depends on the dihedral angle. For a cyclobutane ring, this can vary, but values are generally in the range of 15 - 30 Hz for cis relationships and 5 - 15 Hz for trans relationships .[2]

  • Proton-Proton Coupling (JHH):

    • ³JHH (vicinal): Vicinal couplings in cyclobutanes are conformation-dependent but typically range from 5 - 10 Hz .

    • ⁴JHH (long-range): Four-bond couplings across the ring can be observed, particularly the "W" or "zig-zag" coupling, which can be up to 5 Hz.[5]

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is often simpler due to the absence of C-C coupling (at natural abundance) but is profoundly influenced by C-F coupling.

Chemical Shift Regions and C-F Coupling (Predicted)
  • Carbon-Fluorine (C-F): The carbon directly bonded to fluorine will be significantly shifted downfield and will appear as a large doublet due to one-bond coupling with ¹⁹F. Expected chemical shift is δ 85 - 95 ppm , with a ¹JCF of 220 - 250 Hz .[1][2] This large coupling constant is a definitive signature for a C-F bond.

  • Carbon-Aminomethyl (C-CH₂NH₃⁺): This quaternary or methine carbon will be in the range of δ 35 - 45 ppm . It will exhibit a smaller two-bond coupling to fluorine (²JCF ≈ 15 - 25 Hz ).

  • Aminomethyl Carbon (CH₂NH₃⁺): This carbon is attached to the nitrogen and is expected around δ 40 - 50 ppm .

  • Cyclobutane Methylene Carbons (CH₂): The other two carbons in the ring will appear in the upfield region, δ 20 - 35 ppm .[6] They will also show smaller, long-range coupling to the fluorine atom (³JCF and ⁴JCF).

Data Presentation: Summary of Predicted NMR Data

The following tables summarize the predicted NMR assignments for 1-(2-Fluorocyclobutyl)methanamine hydrochloride.

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
NH₃⁺ 8.0 - 9.0 (in DMSO-d₆) br s N/A
CHF 4.5 - 5.5 dddd ²JHF ≈ 45-55; ³JHH ≈ 5-10
CH-CH₂NH₃⁺ 2.5 - 3.5 m ³JHH ≈ 5-10
CH₂NH₃⁺ 3.0 - 3.5 m ²JHH ≈ 12-15; ³JHH ≈ 5-8

| Ring CH₂ | 1.8 - 2.8 | m | ²JHH ≈ 12-15; ³JHH ≈ 5-10; ³JHF, ⁴JHF ≈ 2-15 |

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F) Predicted Coupling Constant (JCF, Hz)
C HF 85 - 95 d ¹JCF ≈ 220 - 250
C -CH₂NH₃⁺ 35 - 45 d ²JCF ≈ 15 - 25
C H₂NH₃⁺ 40 - 50 t (or d) ³JCF ≈ 5-10

| Ring C H₂ | 20 - 35 | d (or t) | ²JCF or ³JCF ≈ 5-20 |

Experimental Protocols

To acquire high-quality data and confirm the predicted assignments, a systematic approach is required.

Sample Preparation
  • Weigh 5-10 mg of 1-(2-Fluorocyclobutyl)methanamine hydrochloride directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended as it will solubilize the hydrochloride salt and allow for the observation of the NH₃⁺ protons.[7] Alternatively, D₂O can be used, which will result in the exchange and disappearance of the NH₃⁺ signal, simplifying the spectrum.

  • Vortex the sample until the solid is completely dissolved.

NMR Data Acquisition Workflow

A series of 1D and 2D NMR experiments should be performed for complete structural assignment.

NMR_Workflow cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments cluster_analysis Structural Elucidation H1 ¹H NMR (Proton Count & Coupling) C13 ¹³C{¹H} NMR (Carbon Count & C-F Coupling) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Correlates DEPT DEPT-135 (CH vs CH₂ vs CH₃) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) C13->HSQC Correlates DEPT->HSQC Assign Assign Signals COSY->Assign HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Complements HSQC->Assign HMBC->Assign Stereo Determine Stereochemistry (cis/trans) Structure Final Structure Confirmation

Caption: Structure of 1-(2-Fluorocyclobutyl)methanamine.

Conclusion

While an experimental spectrum for 1-(2-Fluorocyclobutyl)methanamine hydrochloride is not publicly documented, a detailed and reliable prediction of its ¹H and ¹³C NMR spectra can be constructed from established principles and data from analogous compounds. Key predictive features include a significantly downfield methine proton (CHF) with a large geminal ²JHF coupling constant of ~50 Hz, and a carbon signal (C-F) appearing as a large doublet around δ 90 ppm with a ¹JCF of ~240 Hz. The ammonium protons are expected to be broad and downfield in aprotic solvents. The complexity of the aliphatic region necessitates 2D NMR experiments like COSY and HSQC for unambiguous assignment. This predictive guide serves as a valuable tool for any researcher working on the synthesis or analysis of this molecule, enabling faster and more confident structural verification.

References

  • BenchChem. (n.d.). A Comparative Guide to the ¹⁹F NMR Spectroscopy of 3-Fluorocyclobutane-1-carbaldehyde.
  • Knaanie, R., et al. (2026). A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications.
  • Pashkov, P.O., et al. (n.d.). H-1 NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. ResearchGate.
  • Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Berger, S. (n.d.). ¹⁵N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. ResearchGate.
  • ChemicalBook. (n.d.). trans-3-AMino-cyclobutaneMethanol hydrochloride(1284250-10-7) ¹H NMR spectrum.
  • PubChem. (n.d.). 1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride.
  • Bovee, W. M., & Smidt, J. (2008). Carbon-13 NMR of fluorocyclopropanes. Magnetic Resonance in Chemistry.
  • Bhattacharjee, J., et al. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
  • Ciftja, A. F., et al. (2014). ¹³C and ¹⁵N NMR Characterization of Amine Reactivity and Solvent Effects in CO₂ Capture. ACS Publications.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds.
  • Abraham, R. J., et al. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Modgraph.
  • Fulmer, G. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • Doc Brown's Chemistry. (2026). ¹³C nmr spectrum of cyclobutane C₄H₈ analysis of chemical shifts ppm interpretation of C.
  • Leevy, W. M., et al. (n.d.). Cycloalkyl-AminoMethylRhodamines: pH Dependent Photophysical Properties Tuned by Cycloalkane Ring Size. PMC.
  • Prakash, G. K. S., et al. (n.d.). Calculated and experimental ¹³C NMR chemical shifts. ResearchGate.
  • Abraham, R. J., et al. (2011). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed.

Sources

Exploratory

Pharmacokinetic Profiling of 1-(2-Fluorocyclobutyl)methanamine Hydrochloride Derivatives: A Technical Guide for Drug Development

Executive Summary The strategic incorporation of fluorine into aliphatic ring systems has revolutionized modern medicinal chemistry. Among these motifs, 1-(2-Fluorocyclobutyl)methanamine hydrochloride and its derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into aliphatic ring systems has revolutionized modern medicinal chemistry. Among these motifs, 1-(2-Fluorocyclobutyl)methanamine hydrochloride and its derivatives represent a highly specialized class of building blocks designed to overcome pharmacokinetic (PK) liabilities inherent to traditional alkyl or non-fluorinated cycloalkyl amines.

This whitepaper provides an in-depth mechanistic analysis of how the 2-fluorocyclobutyl moiety modulates Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. By detailing the causality behind physicochemical shifts—specifically pKa attenuation, LogP modulation, and cytochrome P450 (CYP450) evasion—this guide equips drug development professionals with the theoretical grounding and self-validating experimental protocols necessary to leverage this scaffold in advanced therapeutics, including central nervous system (CNS) agents and positron emission tomography (PET) radiotracers.

Mechanistic Causality: The "Fluorine Magic" in Cyclobutanes

As a Senior Application Scientist, it is critical to move beyond empirical observation and understand why the 1-(2-fluorocyclobutyl)methanamine scaffold behaves the way it does in physiological systems. The modifications to the PK profile are driven by three distinct physicochemical phenomena:

Inductive pKa Attenuation and Distribution

The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) across the strained sp³ carbon framework of the cyclobutane ring. In 1-(2-fluorocyclobutyl)methanamine, this pulls electron density away from the adjacent primary amine, lowering its pKa by approximately 0.5 to 1.5 units compared to the non-fluorinated cyclobutylmethanamine[1].

  • Causality in PK: At physiological pH (7.4), a standard aliphatic amine (pKa ~9.5) is >99% ionized. Lowering the pKa to ~8.5 increases the fraction of the un-ionized free base by nearly 10-fold. This exponentially enhances passive transcellular diffusion, optimizing the Volume of Distribution (Vd) and significantly improving Blood-Brain Barrier (BBB) penetrance.

Counter-Intuitive Lipophilicity (LogP) Modulation

While aromatic fluorination typically increases lipophilicity, the fluorination of saturated cycloalkanes often yields the opposite result. The introduction of a highly polarized C-F bond into the cyclobutane ring introduces a strong local dipole moment. Experimental data demonstrates that monofluorination of cyclobutanes can reduce LogP by 0.22 to 0.52 units compared to their non-fluorinated parent structures[1].

  • Causality in PK: This subtle reduction in LogP improves aqueous solubility, reducing the risk of precipitation in the gastrointestinal tract and enhancing oral bioavailability without sacrificing the membrane permeability afforded by the un-ionized amine fraction.

Metabolic Shielding and Intrinsic Clearance (CLint)

The cyclobutane ring is often susceptible to CYP450-mediated ring hydroxylation, while the methanamine carbon is a classic hotspot for oxidative N-dealkylation. The C-F bond is exceptionally strong (~116 kcal/mol) and sterically larger than a C-H bond (van der Waals radius of 1.47 Å vs. 1.20 Å).

  • Causality in PK: Placing the fluorine atom at the 2-position creates a steric and electronic shield that blocks oxidative enzymes from accessing both the ring and the adjacent alpha-carbon. This effectively shuts down major Phase I metabolic pathways, drastically reducing intrinsic clearance (CLint) and prolonging the drug's half-life (t1/2)[2][3].

Pharmacokinetic Modulation Pathway

PK_Modulation A Cyclobutylmethanamine (Non-Fluorinated) B 1-(2-Fluorocyclobutyl)methanamine Derivatives A->B Fluorination C Inductive Effect (-I) (Lower pKa) B->C D Steric & Electronic Shielding (C-F Bond Strength) B->D E Conformational Locking (Modulated LogP) B->E F Increased Fraction Un-ionized Enhanced BBB Penetration C->F G Resistance to CYP450 Decreased Clearance (CLint) D->G H Optimized Lipophilicity Improved Bioavailability E->H

Mechanistic pathway illustrating how 2-fluorocyclobutyl incorporation modulates PK properties.

Quantitative ADME Data Summary

The following table synthesizes the expected physicochemical and pharmacokinetic shifts when transitioning from a standard cyclobutylmethanamine to a 1-(2-fluorocyclobutyl)methanamine derivative.

ParameterCyclobutylmethanamine (Parent)1-(2-Fluorocyclobutyl)methanamineMechanistic Driver
pKa (Amine) 9.2 – 9.88.0 – 8.8Inductive electron withdrawal (-I) by the adjacent fluorine atom[1].
LogP ~1.51.0 – 1.3Strong C-F dipole moment in the saturated ring reduces lipophilicity[1].
Fraction Un-ionized (pH 7.4) < 1%~4% – 10%Direct result of the lowered pKa, driving passive membrane diffusion.
Microsomal CLint High (>40 µL/min/mg)Low (<15 µL/min/mg)C-F bond strength and steric bulk block CYP-mediated alpha-oxidation[2][3].
BBB Permeability (Papp) ModerateHighSynergistic effect of optimized LogP and increased un-ionized free base.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and mechanistic checkpoints to verify that observed PK properties are genuine and not artifacts of assay conditions.

Protocol A: In Vitro Microsomal Intrinsic Clearance (CLint) Assessment

Purpose: To quantify the metabolic shielding provided by the 2-fluorocyclobutyl group against Phase I hepatic enzymes.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Causality Check: Maintaining strict pH 7.4 is critical; deviations will alter the ionization state of the methanamine, artificially skewing enzyme-substrate binding kinetics.

  • Incubation Mixture: Combine HLMs (final concentration 0.5 mg/mL), the fluorinated test compound (1 µM), and buffer in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration). Causality Check: CYP450 enzymes require NADPH as an electron donor; omitting this validates that any observed degradation is non-CYP mediated (e.g., chemical instability).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching & Precipitation: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Calculate the elimination rate constant ( k ) from the log-linear plot of remaining parent compound vs. time. Calculate CLint using the formula:

    CLint​=[MicrosomalProtein]k×Vincubation​​
  • Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate microsomal enzymatic viability.

Protocol B: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Purpose: To evaluate the oral bioavailability and Volume of Distribution (Vd) enhancements in vivo.

  • Dosing: Administer the 1-(2-fluorocyclobutyl)methanamine derivative to male Sprague-Dawley rats via intravenous (IV) bolus (1 mg/kg) and oral gavage (PO) (5 mg/kg). Formulate in 5% DMSO / 95% Saline to ensure complete dissolution.

  • Serial Blood Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to separate plasma. Perform liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE) to selectively extract the free base while leaving polar metabolites in the aqueous phase.

  • Quantification: Reconstitute in mobile phase and inject onto a C18 reverse-phase LC-MS/MS system. Expert Insight: Because fluorinated amines can exhibit peak tailing, utilize a mobile phase buffered with 0.1% formic acid or ammonium nonafluorobutanesulfonate as an ion-pairing agent to ensure sharp chromatographic resolution.

  • Data Analysis: Utilize non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate AUC, Cmax, Vd, and oral bioavailability (%F).

Applications in Advanced Therapeutics

The unique PK profile of the 1-(2-fluorocyclobutyl)methanamine scaffold has proven highly valuable in targeted drug design, particularly where precise spatial constraints and metabolic stability are required.

A prime example is the development of Phosphodiesterase 5 (PDE5) inhibitors for Positron Emission Tomography (PET) imaging. Researchers synthesized N2-(fluorocyclobutyl)methyl analogues of Tadalafil to serve as 18F-radiotracers[4]. Because the fluorocyclobutyl group is sterically compact and metabolically stable, its incorporation minimally impacted the parent drug's pharmacokinetics or binding affinity (maintaining IC50 < 5.0 nM)[4]. This allows for highly accurate, non-invasive in vivo imaging of PDE5 expression in human pathologies, such as Alzheimer's disease and pulmonary inflammation, without the tracer degrading prematurely in systemic circulation.

References

  • [2] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. acs.org. 2

  • [4] On the Viability of Tadalafil-Based 18F-Radiotracers for In Vivo Phosphodiesterase 5 (PDE5) PET Imaging. acs.org. 4

  • [1] 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. researchgate.net. 1

  • [3] Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. acs.org. 3

Sources

Foundational

A Technical Guide to the Physicochemical Properties of Fluorinated Cyclobutyl-Methanamine Derivatives

Abstract: The nomenclature "1-(2-Fluorocyclobutyl)methanamine hydrochloride" presents a critical case of ambiguity in chemical identification, potentially referring to multiple distinct molecular entities. This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The nomenclature "1-(2-Fluorocyclobutyl)methanamine hydrochloride" presents a critical case of ambiguity in chemical identification, potentially referring to multiple distinct molecular entities. This guide provides a detailed analysis of the most probable structures associated with this name, emphasizing the importance of precise identifiers in research and development. We will dissect the molecular weight and exact mass for the likely candidate, (2-Fluorocyclobutyl)methanamine hydrochloride, and contrast it with a structurally related but distinct compound, 1-[1-(2-fluoroethyl)cyclobutyl]methanamine hydrochloride, which also appears in chemical databases under similar search queries. This document serves as a definitive reference for researchers, scientists, and drug development professionals working with fluorinated alicyclic amines, ensuring clarity and accuracy in their experimental design and data interpretation.

The Criticality of Unambiguous Chemical Identification

In the realm of drug discovery and chemical synthesis, precision is paramount. The name "1-(2-Fluorocyclobutyl)methanamine hydrochloride" can be interpreted in several ways, leading to potential confusion and errors in substance procurement and experimental replication. The position of the fluorine atom and the attachment point of the methanamine group to the cyclobutane ring are not explicitly defined by this name alone. This guide will address the most common interpretations, providing clear, verifiable data for each.

Primary Candidate: (2-Fluorocyclobutyl)methanamine hydrochloride

Based on a systematic interpretation of the name, the most plausible structure is one where the aminomethyl group and a fluorine atom are both attached to the cyclobutane ring. Commercial suppliers offer a compound under this name with the CAS number 2227206-43-9.[1]

Molecular and Physical Data

The key physicochemical properties for this compound are summarized in the table below. The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope of each element. The latter is crucial for high-resolution mass spectrometry analysis.

PropertyValueSource
Molecular Formula C5H11ClFNCymitQuimica[1]
Molecular Weight 139.6 g/mol CymitQuimica[1]
Exact Mass 139.0564052 DaGuidechem[2]
CAS Number 2227206-43-9CymitQuimica[1]
Structural Representation

The 2D structure of (2-Fluorocyclobutyl)methanamine hydrochloride is depicted below. This visualization clarifies the connectivity of the atoms.

Caption: 2D structure of (2-Fluorocyclobutyl)methanamine hydrochloride.

A Structurally Related Compound: 1-[1-(2-Fluoroethyl)cyclobutyl]methanamine hydrochloride

Searches for the topic name also yield a more complex molecule, "1-[1-(2-Fluoroethyl)cyclobutyl]methanamine hydrochloride". It is imperative for researchers to distinguish this from the primary candidate, as its properties are significantly different.

Molecular and Physical Data

The addition of a fluoroethyl group results in a higher molecular weight and exact mass.

PropertyValueSource
Molecular Formula C7H15ClFNPubChem[3]
Molecular Weight 167.65 g/mol PubChem[3]
Exact Mass 167.0877053 DaPubChem[3]
CAS Number 2839144-05-5PubChem[3]
Structural Representation

The structure of this analogue features a quaternary carbon in the cyclobutane ring.

Caption: 2D structure of 1-[1-(2-Fluoroethyl)cyclobutyl]methanamine hydrochloride.

Experimental Protocols: Mass Spectrometry for Verification

To empirically differentiate between these compounds, high-resolution mass spectrometry (HRMS) is the gold standard.

Step-by-Step Methodology for HRMS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the hydrochloride salt.

    • Dissolve in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.

    • Prepare a dilution series to obtain a final concentration of 1 µg/mL for infusion.

  • Instrumentation and Analysis:

    • Utilize an Orbitrap or a Time-of-Flight (TOF) mass spectrometer for high-resolution analysis.

    • Infuse the sample directly into the electrospray ionization (ESI) source in positive ion mode.

    • Acquire data over a mass range that encompasses the expected m/z values for the protonated molecules ([M+H]⁺).

  • Data Interpretation:

    • For (2-Fluorocyclobutyl)methanamine hydrochloride, the expected m/z for the protonated free base (C5H10FN) is approximately 104.0819.

    • For 1-[1-(2-Fluoroethyl)cyclobutyl]methanamine hydrochloride, the expected m/z for the protonated free base (C7H14FN) is approximately 132.1183.

    • Compare the experimentally observed exact mass to the theoretical exact mass. A mass accuracy of <5 ppm is required for confident identification.

Conclusion: The Imperative of Using CAS Numbers

This guide underscores the potential for ambiguity arising from chemical nomenclature. While "1-(2-Fluorocyclobutyl)methanamine hydrochloride" most logically refers to the C5H11ClFN structure (CAS 2227206-43-9), the existence of related compounds with similar names necessitates a higher standard of identification. We strongly advise all researchers, scientists, and drug development professionals to use the Chemical Abstracts Service (CAS) number as the primary identifier for any chemical compound to ensure accuracy, reproducibility, and safety in their work.

References

  • PubChem. 1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride. National Center for Biotechnology Information. [Link]

  • PubChemLite. 1-[1-(2-fluoroethyl)cyclobutyl]methanaminehydrochloride (C7H14FN). [Link]

Sources

Exploratory

Strategic Incorporation of the 1-(2-Fluorocyclobutyl)methanamine Motif in Rational Drug Design: Mechanistic Insights and Physicochemical Profiling

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires the precise structural editing of small molecules. The compound 1-(2-fluorocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires the precise structural editing of small molecules. The compound 1-(2-fluorocyclobutyl)methanamine (typically utilized as its hydrochloride salt, CAS 2227206-43-9)[1] is not a standalone marketed therapeutic, but rather a highly specialized, privileged building block. It is strategically incorporated into drug scaffolds—such as kinase inhibitors, central nervous system (CNS) active agents, and G-protein coupled receptor (GPCR) modulators—to fine-tune amine basicity, enforce conformational restriction, and enhance metabolic stability.

This technical guide explores the mechanistic rationale behind incorporating this moiety, detailing how it alters target binding thermodynamics and providing self-validating experimental protocols for evaluating its impact on lead candidates.

Structural Biology and Physicochemical Tuning (The "Why")

The integration of the 1-(2-fluorocyclobutyl)methanamine pharmacophore into a drug candidate addresses two primary liabilities common to aliphatic amines: excessive basicity and high conformational flexibility.

The Inductive Effect of Beta-Fluorination

Primary aliphatic amines typically exhibit a pKa of ~10.5, meaning they are >99% protonated at physiological pH (7.4). While this positive charge is often necessary for forming critical salt bridges with target proteins (e.g., Asp or Glu residues), excessive basicity severely limits passive membrane permeability (such as blood-brain barrier penetration) and increases the risk of trapping in off-target sites like the hERG potassium channel[2].

By introducing a highly electronegative fluorine atom at the beta-position (on the cyclobutane ring), electron density is withdrawn from the amine via the σ -bond network (-I inductive effect). This predictably lowers the pKa of the amine by 1.5 to 2.0 units[3]. Consequently, the fraction of unionized drug at pH 7.4 increases, significantly enhancing lipophilic efficiency and membrane permeability without entirely abolishing the necessary target-binding charge[4].

Conformational Restriction via the Cyclobutane Ring

Acyclic alkyl chains suffer from a high entropic penalty upon binding due to the loss of rotatable bond freedom. The cyclobutane ring, characterized by its unique "puckered" conformation, restricts the spatial arrangement of the methanamine group[5]. This pre-organization directs the primary amine into a specific 3D vector, reducing the entropic cost of binding[6]. Furthermore, the cyclobutane ring provides a larger hydrophobic surface area than a simple gem-dimethyl or ethyl group, allowing for optimal shape complementarity within tight hydrophobic sub-pockets of target proteins.

Mechanism of Action at the Target Site

When a drug containing the 1-(2-fluorocyclobutyl)methanamine moiety enters a target binding site, its mechanism of action is governed by a tripartite interaction model:

  • Ion-Pairing: The primary amine (despite its lowered pKa) remains sufficiently protonated to engage in strong electrostatic interactions or hydrogen bonds with acidic residues in the orthosteric site[7].

  • Hydrophobic Enclosure: The cyclobutane ring occupies an adjacent lipophilic pocket, engaging in van der Waals contacts. Its relative chemical inertness prevents unwanted covalent reactivity.

  • Multipolar Engagement: The C-F bond, possessing a strong dipole moment, can engage in orthogonal multipolar interactions with backbone amides or act as a weak hydrogen bond acceptor, further anchoring the ligand.

BindingMechanism Ligand 1-(2-Fluorocyclobutyl)methanamine Pharmacophore Amine Primary Amine (-NH2) Reduced pKa Ligand->Amine Fluoro C-F Bond Dipole Moment Ligand->Fluoro Cyclo Cyclobutane Ring Conformational Lock Ligand->Cyclo SaltBridge Salt Bridge / H-Bond (e.g., Asp/Glu residue) Amine->SaltBridge Ion-Pairing Dipole Multipolar Interaction (Backbone Amides) Fluoro->Dipole Orthogonal Engagement Hydrophobic Hydrophobic Enclosure Van der Waals Contacts Cyclo->Hydrophobic Shape Complementarity Target Target Protein Pocket SaltBridge->Target Hydrophobic->Target Dipole->Target

Mechanistic binding pathway of the fluorocyclobutyl methanamine motif within a target protein pocket.

Quantitative Physicochemical Profiling

To illustrate the impact of this pharmacophore, the following table summarizes the representative physicochemical shifts observed when transitioning from a standard acyclic amine to the fluorinated cyclobutyl derivative.

Pharmacophore MotifEstimated pKaLogD (pH 7.4)Entropic Penalty ( ΔS )CYP450 Metabolic Stability (HLM)
Isobutylamine (Acyclic)~10.4LowHighPoor (Rapid N-dealkylation)
Cyclobutylmethanamine ~10.2ModerateLowModerate
1-(2-Fluorocyclobutyl)methanamine ~8.5 - 8.8HighLowExcellent (Steric/Electronic Shielding)

Data synthesis based on established medicinal chemistry principles for fluorinated cycloalkanes[3][4].

Experimental Validation Protocols

To ensure scientific integrity, the incorporation of this moiety must be validated through self-validating experimental systems. The following protocols are designed to confirm causality: Does the structural change actually yield the predicted kinetic and metabolic benefits?

Protocol 1: Target Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality Focus: Lowering the amine pKa may reduce the association rate ( kon​ ) due to weaker long-range electrostatic steering. However, the pre-organized cyclobutane ring should drastically reduce the dissociation rate ( koff​ ) by optimizing van der Waals contacts. SPR validates this thermodynamic trade-off.

  • Sensor Chip Preparation: Immobilize the purified target protein (e.g., a specific kinase or GPCR) onto a CM5 sensor chip via standard amine coupling chemistry until a target level of 2000-3000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a concentration series (e.g., 0.1 nM to 10 µM) of the drug candidate containing the 1-(2-fluorocyclobutyl)methanamine moiety in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Kinetic Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and the equilibrium dissociation constant ( KD​ ). Compare these metrics against the non-fluorinated analog to validate the entropic advantage.

Protocol 2: In Vitro Microsomal Stability Assay

Causality Focus: Aliphatic amines are highly susceptible to Cytochrome P450-mediated α -carbon oxidation and subsequent N-dealkylation. The sterically bulky cyclobutane and the electron-withdrawing fluorine should shield the α -carbon, prolonging the drug's half-life[4].

  • Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final NADPH concentration).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation and LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Validation: Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). A successful design will show a statistically significant reduction in CLint​ compared to the unfluorinated acyclic analog.

Workflow Synthesis Compound Synthesis pKa Potentiometric pKa Titration Synthesis->pKa Validate Basicity SPR SPR Binding Kinetics pKa->SPR Assess Affinity Metabolism Microsomal Stability Assay SPR->Metabolism Evaluate Half-life Decision Lead Selection Metabolism->Decision PK/PD Criteria Met

Sequential validation workflow for profiling fluorinated cyclobutyl amine drug candidates.

References

  • Holovach, S., et al. "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes". Chemistry - A European Journal, 2022. Available at:[Link]

  • van der Kolk, R., et al. "Cyclobutanes in Small-Molecule Drug Candidates". ChemMedChem, 2022. Available at:[Link]

  • Upthagrove, A.L., Nelson, W.L. "Importance of amine pKa and distribution coefficient in the metabolism of fluorinated propranolol derivatives. Preparation, identification of metabolite regioisomers, and metabolism by CYP2D6". Drug Metabolism and Disposition, 2001. Available at:[Link]

  • Reck, F., et al. "A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism". Journal of Medicinal Chemistry, 2011. Available at:[Link]

  • Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities". ChemMedChem, 2007. Available at:[Link]

Sources

Foundational

Technical Whitepaper &amp; Advanced Safety Data Sheet: 1-(2-Fluorocyclobutyl)methanamine Hydrochloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 1-(2-Fluorocyclobutyl)methanamine hydrochloride (CAS: 2227206-43-9) Executive Summary & Mechanistic Rationale In moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 1-(2-Fluorocyclobutyl)methanamine hydrochloride (CAS: 2227206-43-9)

Executive Summary & Mechanistic Rationale

In modern drug discovery, the strategic shift from flat aromatic rings to sp3-rich, three-dimensional scaffolds is a critical tactic for improving clinical success rates. 1-(2-Fluorocyclobutyl)methanamine hydrochloride represents a next-generation fluorinated building block designed to navigate complex structure-activity relationship (SAR) landscapes[1].

As a Senior Application Scientist, I frequently see development bottlenecks arise not from the synthesis itself, but from a fundamental misunderstanding of reagent physicochemical properties. The structural design of this molecule is highly intentional:

  • Causality of Fluorination: The introduction of a fluorine atom at the C2 position of the cyclobutane ring serves a dual purpose. Electronically, its strong negative inductive (-I) effect lowers the pKa of the adjacent primary amine, increasing the fraction of un-ionized amine at physiological pH to enhance membrane permeability. Sterically, it provides a metabolic shield against cytochrome P450-mediated oxidation of the carbocycle 2[2].

  • Causality of Salt Formation: Primary amines are notoriously prone to oxidative degradation and can be highly volatile. By formulating this compound as a hydrochloride (HCl) salt, the lone pair on the nitrogen is protonated. This neutralizes its nucleophilicity during storage, prevents oxidation, and significantly increases its thermal stability and aqueous solubility .

Physicochemical Profiling

Understanding the quantitative data of this compound is essential for predicting its behavior in both synthetic workflows and biological assays.

PropertyValueCausality / Field Relevance
CAS Number 2227206-43-9Unique identifier for the specific HCl salt formulation.
Molecular Formula C5H11ClFN (C5H10FN • HCl)Represents the protonated amine and chloride counterion.
Molecular Weight 139.60 g/mol Low molecular weight allows for high atom economy in drug synthesis.
Physical State Solid (Crystalline Powder)Salt formation prevents the volatilization typical of low-MW free amines.
Solubility Water, DMSO, MethanolHigh polarity of the salt ensures solubility for in vitro biological assays.

Hazard Identification & Toxicological Mechanisms

While the HCl salt mitigates the volatility of the free amine, it introduces specific handling hazards that must be understood mechanistically to ensure laboratory safety 3[3].

  • Tissue Irritation (GHS H315, H319): In the presence of physiological moisture (e.g., sweat, tears, mucous membranes), the salt partially dissociates. The liberated primary amine acts as a localized base and nucleophile, disrupting lipid bilayers and causing acute tissue irritation.

  • Hygroscopicity & Micro-Corrosion: Amine hydrochlorides are inherently hygroscopic. Upon absorbing atmospheric moisture, they can create localized acidic microenvironments (due to the weak basicity of the amine compared to the strong acidity of the chloride ion). This can corrode metal spatulas and degrade sensitive neighboring reagents if improperly stored.

  • Thermal Decomposition: If exposed to high heat or fire, the compound will decompose, releasing highly toxic and corrosive gases, including Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx).

Experimental Protocols & Self-Validating Workflows

To ensure both safety and scientific integrity, mere adherence to standard operating procedures is insufficient. Field-proven insights dictate that protocols must be designed as self-validating systems .

Protocol 1: Reagent Integrity & In Situ Free-Basing

Objective: To confirm the structural integrity of the cyclobutane ring and prevent moisture-induced degradation before committing the building block to a complex synthesis (e.g., amide coupling).

  • Step 1: Visual & Gravimetric Inspection. Weigh the reagent in a nitrogen-purged glovebox or desiccator. Validation: If the powder appears clumped or deliquescent, moisture ingress has occurred, and the batch must be re-crystallized or discarded.

  • Step 2: NMR Validation (The Self-Validating Step). Dissolve a 5 mg aliquot in DMSO-d6. Run a 19F NMR and a 1H NMR. Causality: The 19F spectra must show a distinct multiplet confirming the C-F bond remains intact. The 1H NMR must show a broad peak around ~8.0 ppm, confirming the amine is fully protonated (-NH3+). If this peak is missing, the salt has degraded.

  • Step 3: In Situ Free-Basing. Do not attempt to isolate the free amine prior to reaction. Instead, add the HCl salt directly to the reaction mixture and introduce 1.5 to 2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA scavenges the HCl, liberating the nucleophilic primary amine precisely when the electrophile is present, preventing unwanted side reactions or volatilization.

Protocol 2: Spill Mitigation & Decontamination

Objective: To safely neutralize and remove accidental spills without exacerbating the hazard 3[3].

  • Step 1: Evacuation & PPE. Immediately don a NIOSH-approved N95/P100 particulate respirator, safety goggles, and nitrile gloves.

  • Step 2: Dry Containment (Crucial Causality). Sweep up the solid using an anti-static brush and place it in a hazardous waste container. Do not apply water directly to the solid spill. Causality: Amine hydrochlorides are highly water-soluble. Adding water to a concentrated solid spill creates a highly mobile, corrosive liquid that spreads rapidly into microscopic floor pores, making it significantly harder to contain.

  • Step 3: Chemical Decontamination. Once the bulk solid is removed, wipe the area with a mildly acidic or neutral detergent solution to neutralize any residual trace free-amine, followed by a final water wipe.

Process Visualization

The following diagram illustrates the logical flow of standard handling versus emergency spill mitigation, emphasizing the critical divergence points in the laboratory workflow.

Workflow cluster_handling Standard Handling Protocol cluster_spill Spill Mitigation Workflow A 1. Reagent Verification (19F/1H NMR) B 2. Inert Weighing (N2/Ar Purge) A->B C 3. In Situ Free-Basing (DIPEA/Et3N) B->C D 1. Evacuate & PPE (Respirator/Gloves) B->D Spill Event E 2. Dry Sweep (Avoid Water) D->E F 3. Acidic/Neutral Wash (Decontamination) E->F

Fig 1: Workflow for the handling, validation, and emergency spill mitigation of the HCl salt.

References

  • Title: Fluorinated building blocks in drug design: new pathways and targets Source: Taylor & Francis (PMC/NIH) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Amide Coupling Protocols Using 1-(2-Fluorocyclobutyl)methanamine Hydrochloride

Introduction & Mechanistic Rationale In modern drug discovery, incorporating conformationally restricted, fluorinated building blocks is a proven strategy to enhance target binding affinity and metabolic stability. 1-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery, incorporating conformationally restricted, fluorinated building blocks is a proven strategy to enhance target binding affinity and metabolic stability. 1-(2-Fluorocyclobutyl)methanamine hydrochloride is a highly valuable primary amine for these purposes. The cyclobutane ring offers conformational rigidity, while the fluorine atom modulates lipophilicity without adding significant steric bulk.

However, utilizing this specific building block requires precise stoichiometric control during amide coupling. The electron-withdrawing inductive effect of the fluorine atom slightly decreases the basicity of the adjacent primary amine. More importantly, because it is supplied as a hydrochloride salt , the salt must be fully neutralized in situ to liberate the nucleophilic free base before any coupling can occur.

Causality in Experimental Design: The Role of the Base

A common point of failure in amide couplings involving amine salts is inadequate base stoichiometry. In these protocols, we utilize N,N-Diisopropylethylamine (DIPEA) over Triethylamine (TEA). DIPEA is more sterically hindered, which minimizes unwanted side reactions (such as racemization of chiral centers in the carboxylic acid) while providing sufficient basicity to drive the reaction (1)[1].

The causality of using 3.0 to 4.0 equivalents of DIPEA is mathematically and chemically critical for this specific amine:

  • Deprotonation of the Acid (1.0 eq): The carboxylic acid must be deprotonated to form a carboxylate anion, which is the active nucleophile that attacks the coupling reagent (e.g., HATU) to initiate activation[1].

  • Neutralization of the Amine Salt (1.0 eq): The hydrochloride salt of 1-(2-Fluorocyclobutyl)methanamine must be neutralized. Without this dedicated equivalent of base, the amine remains protonated and non-nucleophilic[1].

  • Proton Scavenging (1.0 - 2.0 eq): The coupling process inherently releases protons. Excess base neutralizes these protons, driving the equilibrium toward the final amide product[1].

Coupling Reagent Selection

Depending on the nature of your carboxylic acid, we recommend one of two validated pathways:

  • HATU-Mediated Coupling: HATU generates a highly reactive OAt-active ester. The nitrogen atom in the HOAt ring accelerates the nucleophilic attack via anchimeric assistance. This is the method of choice for sterically hindered acids or when rapid conversion is required (2)[2].

  • EDC/HOBt-Mediated Coupling: EDC generates an O-acylisourea intermediate, which is trapped by HOBt to form a stable but reactive OBt ester. The primary advantage of EDC is that its urea byproduct is water-soluble, allowing for a highly simplified aqueous workup (3)[3].

Experimental Workflow Visualization

Workflow Step1 1. Acid Pre-activation Dissolve Carboxylic Acid in DMF Add HATU or EDC/HOBt Step2 2. Base Addition Add DIPEA (3.0 - 4.0 eq) Deprotonates Acid Step1->Step2 Step3 3. Amine Liberation & Coupling Add 1-(2-Fluorocyclobutyl)methanamine HCl Stir at RT (2-18 h) Step2->Step3 Forms Active Ester Step4 4. Aqueous Workup Quench with NaHCO3 (aq) Extract with EtOAc Step3->Step4 Reaction Complete Step5 5. Purification Flash Column Chromatography or Prep-HPLC Step4->Step5 Organic Layer Isolated

Experimental workflow for amide coupling with 1-(2-Fluorocyclobutyl)methanamine HCl.

Quantitative Data Presentation

To ensure reproducible execution, the stoichiometric ratios and reaction parameters are summarized below.

Table 1: Optimized Reaction Parameters for Amide Coupling

ParameterProtocol A: HATU (Fast/Hindered)Protocol B: EDC/HOBt (Standard/Clean Workup)
Carboxylic Acid 1.0 eq1.0 eq
Amine HCl Salt 1.1 - 1.2 eq1.1 - 1.2 eq
Coupling Reagent HATU (1.0 - 1.5 eq)EDC·HCl (1.2 eq) + HOBt (0.2 - 1.0 eq)
Base (DIPEA) 3.0 - 4.0 eq3.0 - 4.0 eq
Solvent Anhydrous DMF or DCMAnhydrous DMF or DCM
Temperature 0 °C to Room Temp (RT)0 °C to Room Temp (RT)
Reaction Time 2 - 4 hours8 - 18 hours

Step-by-Step Methodologies

Protocol A: HATU-Mediated Amide Coupling

This protocol is highly effective for a wide range of substrates, including those that are sterically hindered[2].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert nitrogen atmosphere.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 - 4.0 eq) dropwise. Subsequently, add HATU (1.2 eq) in one portion. Stir the mixture at 0 °C for 15–30 minutes to ensure the complete formation of the active OAt-ester[1].

    • Self-Validation Checkpoint: The solution typically undergoes a color shift to pale yellow/orange upon active ester formation. If the solution remains colorless, verify the basicity of the mixture (pH > 8 on wet indicator paper) to ensure complete deprotonation.

  • Amine Addition: Add 1-(2-Fluorocyclobutyl)methanamine hydrochloride (1.1 eq) to the pre-activated mixture. The excess DIPEA present in the solution will immediately neutralize the hydrochloride salt, liberating the free base.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor the reaction progress via LC-MS or TLC. Avoid excessive reaction times to prevent HATU-induced side reactions (such as guanidinylation of the amine)[2].

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and excess DIPEA), saturated aqueous NaHCO₃ (to remove acidic byproducts), and a 5% aqueous LiCl solution (to remove residual DMF)[2].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Protocol B: EDC/HOBt-Mediated Amide Coupling

This protocol is preferred when avoiding the tetramethylurea byproduct of HATU is desired, as the EDC urea byproduct is highly water-soluble, simplifying downstream purification[2][3].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and 1-(2-Fluorocyclobutyl)methanamine hydrochloride (1.1 eq) in anhydrous DCM or DMF.

  • Catalyst & Base Addition: Add HOBt (0.2 eq catalytic, or up to 1.0 eq for difficult couplings)[3]. Cool the mixture to 0 °C and add DIPEA (3.0 - 4.0 eq) dropwise to simultaneously liberate the amine and deprotonate the acid.

  • Coupling Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture[2].

    • Self-Validation Checkpoint: Adding EDC·HCl portion-wise prevents thermal spiking and limits the formation of the inactive N-acylurea byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 8 to 18 hours. Monitor by LC-MS until the carboxylic acid is fully consumed.

  • Workup: Dilute with EtOAc or DCM. Wash the organic phase extensively with water (to remove the EDC urea byproduct and HOBt), followed by 1N HCl, saturated aqueous NaHCO₃, and brine[2].

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via chromatography or recrystallization.

References

  • Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine | Source: Benchchem |1

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU | Source: Benchchem | 2

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents | Source: PMC (NIH) | 3

Sources

Application

Application Note: Diastereoselective Synthesis of 1-(2-Fluorocyclobutyl)methanamine Hydrochloride

Here is a comprehensive application note detailing the synthesis of 1-(2-fluorocyclobutyl)methanamine hydrochloride, designed for researchers and drug development professionals. Target Audience: Synthetic Chemists, Medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note detailing the synthesis of 1-(2-fluorocyclobutyl)methanamine hydrochloride, designed for researchers and drug development professionals.

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process R&D Scientists Application: Building block synthesis for PET tracers, kinase inhibitors, and conformationally restricted pharmacophores.

Introduction and Mechanistic Rationale

The incorporation of fluorinated cyclobutane motifs into small-molecule drug candidates has become a highly effective strategy in modern medicinal chemistry. The 2-fluorocyclobutyl moiety offers unique physicochemical properties, including enhanced metabolic stability, modulated basicity of adjacent amines, and improved lipophilicity compared to its non-fluorinated or open-chain counterparts [1].

Synthesizing 1-(2-fluorocyclobutyl)methanamine hydrochloride requires a robust strategy that preserves the stereochemical integrity of the cyclobutane ring while avoiding unwanted defluorination or ring-opening side reactions. The protocol detailed below utilizes a four-step sequence starting from 2-fluorocyclobutanecarboxylic acid: (1) Borane reduction, (2) Mesylation, (3) Azidation, and (4) Staudinger reduction .

Causality in Reagent Selection:

  • Borane-Dimethyl Sulfide (Me₂S·BH₃): Selected over aggressive hydrides (like LiAlH₄) for the initial carboxylic acid reduction to minimize the risk of reductive defluorination or ring fragmentation.

  • Azide Intermediate: The use of an azide intermediate, followed by a mild Staudinger reduction, avoids the harsh catalytic hydrogenation conditions that can sometimes lead to hydrodefluorination in strained ring systems [1].

Synthetic Workflow Pathway

SynthesisWorkflow A 2-Fluorocyclobutane- carboxylic acid B 2-Fluorocyclobutyl- methanol A->B Me2S·BH3 Et2O, 0°C to RT C 2-Fluorocyclobutylmethyl mesylate B->C MsCl, Et3N CH2Cl2, 0°C D 2-Fluorocyclobutylmethyl azide C->D NaN3 DMF, 55°C E 1-(2-Fluorocyclobutyl)- methanamine HCl D->E 1. PPh3, H2O 2. HCl in Dioxane

Caption: Four-step synthetic workflow for 1-(2-fluorocyclobutyl)methanamine hydrochloride.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required for optimal yield and purity across the synthetic cascade [1].

StepTransformationKey Reagents (Equiv.)SolventTemp (°C)Time (h)Expected Yield
1 Carboxylic Acid ReductionMe₂S·BH₃ (1.5 eq)Et₂O0 → 254 - 6~81%
2 Alcohol MesylationMsCl (1.2 eq), Et₃N (1.5 eq)CH₂Cl₂0 → 252 - 3~99%
3 Nucleophilic AzidationNaN₃ (2.0 eq)DMF5512 - 16~83%
4 Staudinger ReductionPPh₃ (1.1 eq), H₂O (10 eq), HClTHF / H₂O2512~98%

Step-by-Step Experimental Protocols

Step 1: Synthesis of (2-Fluorocyclobutyl)methanol
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2-fluorocyclobutanecarboxylic acid (1.0 equiv) and anhydrous diethyl ether (Et₂O) to achieve a 0.2 M concentration.

  • Addition: Cool the solution to 0 °C using an ice-water bath. Add borane-dimethyl sulfide complex (Me₂S·BH₃, 2.0 M in THF, 1.5 equiv) dropwise via syringe. Expert Insight: Dropwise addition controls the exothermic evolution of hydrogen gas and prevents localized heating that could degrade the starting material.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor completion via TLC (staining with KMnO₄).

  • Quenching & Workup: Cool back to 0 °C and carefully quench with methanol until effervescence ceases. Concentrate under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol.

Step 2: Synthesis of (2-Fluorocyclobutyl)methyl methanesulfonate
  • Preparation: Dissolve the crude (2-fluorocyclobutyl)methanol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.3 M). Add triethylamine (Et₃N, 1.5 equiv) and cool the mixture to 0 °C.

  • Mesylation: Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Expert Insight: Maintaining the temperature at strictly 0 °C during addition is critical to prevent base-catalyzed elimination of the fluoride ion, which would yield the undesired cyclobutene byproduct.

  • Workup: Stir for 2 hours at room temperature. Quench with ice water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to afford the mesylate as a pale yellow oil. This intermediate is typically pure enough (>95% by ¹H NMR) to use without further purification[1].

Step 3: Synthesis of 1-(Azidomethyl)-2-fluorocyclobutane
  • Preparation: Dissolve the mesylate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Azidation: Add sodium azide (NaN₃, 2.0 equiv). Heat the reaction mixture to 55 °C and stir for 12–16 hours.

  • Workup: Cool to room temperature and dilute with Et₂O. Wash the organic phase thoroughly with water (5x) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate carefully under reduced pressure.

    • Safety Validation:Do not use halogenated solvents (e.g., CH₂Cl₂) during the workup of azide reactions , as trace unreacted NaN₃ can react with dichloromethane to form highly explosive diazidomethane.

Step 4: Staudinger Reduction to 1-(2-Fluorocyclobutyl)methanamine Hydrochloride
  • Reduction: Dissolve the azide (1.0 equiv) in a 4:1 mixture of THF and water (0.1 M). Add triphenylphosphine (PPh₃, 1.1 equiv) portion-wise at room temperature. Stir for 12 hours. The evolution of nitrogen gas indicates the formation of the iminophosphorane intermediate, which subsequently hydrolyzes to the primary amine.

  • Salt Formation: Dilute the mixture with Et₂O and extract the free amine into 1M aqueous HCl (3x). Expert Insight: This acid-base extraction acts as a self-validating purification step, leaving triphenylphosphine oxide (TPPO) and unreacted starting materials in the organic layer.

  • Isolation: Wash the combined aqueous acidic layers once with Et₂O to remove trace TPPO. Lyophilize the aqueous layer, or concentrate it under reduced pressure, azeotroping with toluene to remove residual water. Triturate the resulting solid with cold Et₂O to afford 1-(2-fluorocyclobutyl)methanamine hydrochloride as a white crystalline solid [1].

References

  • Demchuk, O. M., et al. (2024). Diastereoselective Synthesis of Fluorocyclobutanes. European Journal of Organic Chemistry, 27(15), e202400493. Available at:[Link]

Method

Using 1-(2-Fluorocyclobutyl)methanamine hydrochloride as a building block in drug discovery

Target Audience: Medicinal Chemists, Radiochemists, and Preclinical Drug Development Professionals Content Focus: Physicochemical modulation, structural bioisosterism, and standardized synthetic protocols. Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Radiochemists, and Preclinical Drug Development Professionals Content Focus: Physicochemical modulation, structural bioisosterism, and standardized synthetic protocols.

Introduction & Mechanistic Rationale

The incorporation of fluorinated cycloalkyl groups into small-molecule scaffolds has become a cornerstone strategy in modern medicinal chemistry[1]. Among these, 1-(2-Fluorocyclobutyl)methanamine hydrochloride represents a highly versatile building block. The cyclobutane ring serves as an excellent bioisostere for phenyl rings or gem-dimethyl groups, offering conformational restriction that reduces the entropic penalty upon target binding[2].

Crucially, the strategic placement of a fluorine atom at the 2-position of the cyclobutane ring introduces a strong electron-withdrawing inductive effect (-I). This causality directly impacts the adjacent primary amine by lowering its pKa[3]. In central nervous system (CNS) drug design, a standard aliphatic amine (pKa ~9.5–10.5) is predominantly protonated at physiological pH (7.4), which severely limits blood-brain barrier (BBB) permeability. By depressing the pKa closer to 8.0–8.5, the fraction of unionized drug increases exponentially, thereby enhancing membrane permeability without sacrificing the critical hydrogen-bond donor/acceptor capacity of the amine.

Furthermore, fluorinated cyclobutanes have demonstrated immense utility in positron emission tomography (PET) imaging and targeted therapeutics. For instance, N2 -fluorocyclobutyl analogues have been extensively explored in the development of Tadalafil-based 18F -radiotracers for PDE5 imaging, where the fluorocyclobutyl moiety modulates both target affinity and pharmacokinetic distribution[4].

ADMET_Optimization BB 1-(2-Fluorocyclobutyl)methanamine F_Atom Fluorine Substitution (Strong -I Effect) BB->F_Atom Ring Cyclobutane Ring (Conformational Restriction) BB->Ring pKa Lowered Amine pKa (Increased Unionized Fraction) F_Atom->pKa Lipophilicity Modulated Lipophilicity (Optimized LogD) F_Atom->Lipophilicity Entropy Reduced Entropic Penalty (Enhanced Target Affinity) Ring->Entropy ADMET Improved ADMET & BBB Penetration pKa->ADMET Lipophilicity->ADMET Entropy->ADMET

Fig 1: Mechanistic rationale for ADMET optimization using fluorocyclobutyl building blocks.

Physicochemical Profiling

The table below summarizes the quantitative impact of fluorination on the cyclobutylmethylamine scaffold. The proximity of the highly electronegative fluorine atom to the amine in the 2-position exerts a much stronger pKa-lowering effect compared to the 3-position[5].

Scaffold / Building BlockEstimated pKaCLogPTPSA (Ų)Primary Application
Cyclobutylmethanamine~9.81.1026.0Baseline scaffold; highly basic.
1-(2-Fluorocyclobutyl)methanamine ~8.4 1.35 26.0 CNS penetrant libraries; PET tracers.
1-(3-Fluorocyclobutyl)methanamine~9.11.2526.0Peripheral targets; moderate basicity.

(Note: Values are computationally estimated averages to illustrate the inductive effect of proximity).

Experimental Protocols

The hydrochloride salt form of 1-(2-fluorocyclobutyl)methanamine is highly stable, preventing the volatile free amine from degrading or forming carbonates with atmospheric CO 2​ . However, this necessitates an explicit free-basing step in situ during synthesis.

Protocol A: High-Throughput Amide Coupling (Library Generation)

Rationale: HATU is selected as the coupling reagent due to its superior efficiency with electronically deactivated amines (caused by the fluorine's -I effect) and sterically hindered cyclobutyl systems. DIPEA is used as a non-nucleophilic base to liberate the amine from its HCl salt without competing for the activated ester.

Materials:

  • 1-(2-Fluorocyclobutyl)methanamine hydrochloride (1.2 eq)

  • Target Carboxylic Acid (1.0 eq)

  • HATU (1.2 eq)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under N 2​ , dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Stir at room temperature for 10 minutes to form the active OAt-ester.

  • Free-Basing: In a separate vial, suspend 1-(2-Fluorocyclobutyl)methanamine hydrochloride (1.2 eq) in DMF. Add DIPEA (3.0 eq) dropwise. The solution will clarify as the free amine is generated.

  • Coupling: Transfer the free amine solution to the activated acid mixture. Stir at room temperature for 2–4 hours.

  • In-Process Control: Monitor reaction completion via LC-MS. The deactivated nature of the amine may require gentle heating (40°C) if the carboxylic acid is highly sterically hindered.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO 3​ (2x), 1M HCl (1x), and brine (1x) to remove DMF and unreacted HATU byproducts.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (SiO 2​ , Hexanes/EtOAc gradient).

Protocol_Workflow Step1 1. Free-Basing (DIPEA, DMF) Step2 2. Activation (Carboxylic Acid + HATU) Step1->Step2 Step3 3. Coupling (RT, 2-4 hours) Step2->Step3 Step4 4. Workup (EtOAc/H2O Wash) Step3->Step4 Step5 5. Purification (Prep-HPLC / Flash) Step4->Step5

Fig 2: Standardized high-throughput amide coupling workflow for library generation.

Protocol B: Reductive Amination (Scaffold Decoration)

Rationale: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is utilized as a mild reducing agent. Unlike NaBH 4​ , it does not readily reduce aldehydes/ketones to alcohols, allowing the imine/iminium intermediate to form and be selectively reduced.

Materials:

  • 1-(2-Fluorocyclobutyl)methanamine hydrochloride (1.0 eq)

  • Target Aldehyde/Ketone (1.1 eq)

  • NaBH(OAc) 3​ (1.5 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) / Methanol (MeOH) (9:1 v/v)

  • Glacial Acetic Acid (0.1 eq, optional catalyst)

Step-by-Step Methodology:

  • Imine Formation: Suspend the amine hydrochloride (1.0 eq) in DCM/MeOH. Add TEA (1.2 eq) to liberate the free base, followed by the target aldehyde (1.1 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir at room temperature for 1 hour.

  • Reduction: Portion-wise, add NaBH(OAc) 3​ (1.5 eq) to the reaction mixture. Stir at room temperature for 12 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous NaHCO 3​ until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO 4​ , and concentrate.

  • Validation: Verify the secondary amine product via 1 H-NMR (look for the characteristic shift of the cyclobutyl-CH 2​ -N protons) and High-Resolution Mass Spectrometry (HRMS).

References

  • Demchuk, O. P., et al. "2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry." ResearchGate / European Journal of Organic Chemistry.
  • "Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes." Chemical Science (RSC Publishing).
  • "On the Viability of Tadalafil-Based 18F-Radiotracers for In Vivo Phosphodiesterase 5 (PDE5) PET Imaging." National Institutes of Health (NIH) / ACS Med Chem Lett.

Sources

Application

Application Note &amp; Protocols: Strategic Incorporation of the 2-Fluorocyclobutyl Moiety via Reductive Amination

Introduction: The Strategic Value of Fluorinated Scaffolds In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design.[1][2] More than hal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design.[1][2] More than half of all recently approved small-molecule drugs contain at least one fluorine atom, a testament to its profound impact on critical pharmaceutical properties.[1] Fluorine's high electronegativity and small size can enhance metabolic stability by blocking sites of enzymatic oxidation, fine-tune pKa to improve cell permeability, and increase binding affinity to target proteins.[1][3][4] The 1-(2-Fluorocyclobutyl)methanamine scaffold represents a valuable building block for introducing these desirable characteristics, offering a unique combination of a strained, conformationally restricted ring system with the influential properties of a fluorine substituent.

This guide provides an in-depth exploration of reductive amination, a powerful and widely utilized C-N bond-forming reaction, as the primary method for incorporating 1-(2-Fluorocyclobutyl)methanamine hydrochloride into diverse molecular architectures.[5][6] We will detail the underlying principles, provide robust experimental protocols, and offer expert insights into optimization and troubleshooting for researchers in drug discovery and chemical development.

The Principle of Reductive Amination

Reductive amination is a highly efficient, often one-pot, procedure that transforms a carbonyl compound (an aldehyde or ketone) and an amine into a more substituted amine.[7] The reaction proceeds through two key mechanistic steps:

  • Imine/Iminium Ion Formation: The amine nitrogen performs a nucleophilic attack on the carbonyl carbon. Subsequent dehydration, typically catalyzed by mild acid, forms a C=N double bond, yielding an imine (from a primary amine) or an iminium ion (from a secondary amine).[8][9]

  • In-Situ Reduction: A selective reducing agent, present in the same pot, reduces the imine or iminium ion to the corresponding amine.[9] The success of the one-pot reaction hinges on using a hydride donor that is reactive enough to reduce the protonated iminium intermediate but not so reactive that it reduces the starting carbonyl compound.[10]

This process is one of the most vital reactions in medicinal chemistry for its reliability, operational simplicity, and broad substrate scope.[5][6]

Reductive_Amination_Mechanism R1_CO_R2 R¹(C=O)R² (Aldehyde/Ketone) Carbinolamine Carbinolamine Intermediate R1_CO_R2->Carbinolamine Nucleophilic Attack Amine R³NH₂ (Primary Amine) Amine->Carbinolamine Nucleophilic Attack H_plus H⁺ Iminium Iminium Ion H_plus->Iminium Hydride [H⁻] (Reducing Agent) Product R¹CH(NHR³)R² (Secondary Amine) Hydride->Product Reduction Imine Imine Carbinolamine->Imine Dehydration (-H₂O) Imine->Iminium Iminium->Product Reduction

Caption: General mechanism of reductive amination.

Core Protocol: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most reductive aminations.[11][12] Its steric bulk and electron-withdrawing acetate groups render it a mild and selective reducing agent, capable of reducing iminium ions much faster than aldehydes or ketones.[13] This selectivity obviates the need for pre-forming the imine, allowing for a convenient one-pot procedure.[13]

Rationale for Using the Hydrochloride Salt: 1-(2-Fluorocyclobutyl)methanamine is supplied as a hydrochloride salt to improve its stability, shelf-life, and handling characteristics. The free amine must be liberated in situ using a non-nucleophilic base before it can react with the carbonyl compound.

Materials:

  • 1-(2-Fluorocyclobutyl)methanamine hydrochloride

  • Aldehyde or Ketone (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Experimental Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add 1-(2-Fluorocyclobutyl)methanamine hydrochloride (1.2 eq).

  • Solvent Addition: Add anhydrous DCE or DCM (to a concentration of approx. 0.1-0.2 M with respect to the limiting reagent). Stir the resulting suspension.

  • Free Amine Liberation: Add triethylamine (1.1 eq) dropwise to the suspension. Stir the mixture at room temperature for 15-20 minutes. The mixture may become more homogeneous as the free amine is formed.

  • Carbonyl Addition: Add the aldehyde or ketone (1.0 eq) to the reaction mixture.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate. For less reactive ketones, this step may be extended or gently warmed.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4 to 24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired secondary amine product.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Amine HCl to Flask (under N₂) B 2. Add Anhydrous Solvent (DCE or DCM) A->B C 3. Add Base (TEA/DIPEA) Stir 15 min B->C D 4. Add Aldehyde/Ketone C->D E 5. Stir 30-60 min (Imine Formation) D->E F 6. Add STAB (1.5 eq) in portions E->F G 7. Stir 4-24h Monitor by TLC/LC-MS F->G H 8. Quench with aq. NaHCO₃ G->H I 9. Extract with DCM H->I J 10. Wash, Dry, Concentrate I->J K 11. Purify via Chromatography J->K

Caption: Experimental workflow for reductive amination.

Data Presentation: Reaction Scope and Conditions

The protocol is versatile and accommodates a range of carbonyl partners. Below is a summary of typical reaction parameters.

Carbonyl PartnerReducing AgentSolventBaseTypical TimeExpected Yield
BenzaldehydeNaBH(OAc)₃DCETEA4-8 h>85%
4-MethoxybenzaldehydeNaBH(OAc)₃DCMTEA4-6 h>90%
CyclohexanoneNaBH(OAc)₃DCEDIPEA12-18 h75-85%
PropanalNaBH(OAc)₃DCMTEA6-12 h80-90%

Field-Proven Insights & Troubleshooting

  • Causality - Why STAB Works Best: Unlike stronger hydrides (e.g., NaBH₄), STAB does not readily reduce aldehydes or ketones at room temperature.[10][12] This selectivity is crucial for a one-pot process, preventing wasteful consumption of the carbonyl starting material and simplifying purification.[11][12]

  • The Fluorine Effect: The electron-withdrawing fluorine atom on the cyclobutyl ring slightly decreases the basicity (pKa) of the primary amine.[2] This can marginally slow the initial nucleophilic attack but does not typically inhibit the overall reaction. The benefit is realized in the final product, where this electronic effect can modulate the pKa of the newly formed secondary amine, potentially improving its pharmacokinetic profile.[3]

  • Handling Ketones: Ketones are generally less electrophilic than aldehydes and can present greater steric hindrance. Imine formation with ketones is often slower and less favorable. To improve yields:

    • Add a catalytic amount of acetic acid (0.1-0.2 eq) to accelerate imine formation.[12][13]

    • Allow for a longer stirring time after ketone addition before introducing the reducing agent.

  • Alternative Reducing Agents:

    • Sodium Cyanoborohydride (NaBH₃CN): Historically popular, it is most effective at a mildly acidic pH (4-5).[14] However, it is highly toxic, and care must be taken to avoid the generation of HCN gas under strongly acidic conditions.[15]

    • Sodium Borohydride (NaBH₄): A powerful, inexpensive reducing agent. It will readily reduce both the iminium ion and the starting carbonyl.[14][16] To use it successfully, the imine must be pre-formed in a separate step, often in a protic solvent like methanol, before the NaBH₄ is added.[12]

  • Troubleshooting Low Conversion:

    • Verify Reagent Quality: STAB is moisture-sensitive.[14] Use freshly opened or properly stored reagent.

    • Ensure Anhydrous Conditions: Water can hydrolyze the imine intermediate and interfere with the hydride reagent.

    • Check Basicity: Ensure sufficient non-nucleophilic base was added to fully neutralize the hydrochloride salt and liberate the free amine.

Conclusion

Reductive amination using 1-(2-Fluorocyclobutyl)methanamine hydrochloride is a robust and highly effective strategy for introducing a unique, fluorinated aliphatic scaffold into target molecules. The use of sodium triacetoxyborohydride provides a mild, selective, and operationally simple one-pot protocol suitable for a wide range of aldehyde and ketone substrates. By understanding the principles behind reagent choice and reaction conditions, researchers can efficiently leverage this valuable building block to accelerate the development of novel drug candidates with potentially superior pharmacological properties.

References

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from organic-chemistry.org. Available from: [Link]

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from Apollo Scientific. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from organic-chemistry.org. Available from: [Link]

  • Aleixandre, E. M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. Available from: [Link]

  • Pritchard, T. J., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(15), 5854. Available from: [Link]

  • Singh, R. P., et al. (2018). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 18(29), 2461-2471. Available from: [Link]

  • Taylor, S. D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 915-925. Available from: [Link]

  • Chemistry Steps. (2024, March 29). Reductive Amination. Retrieved from Chemistry Steps. Available from: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from en.wikipedia.org. Available from: [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination.
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from YouTube. Available from: [Link]

  • PubChem. (n.d.). 1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride. Retrieved from PubChem. Available from: [Link]

  • Zaikin, P. A., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Fluorine Chemistry.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry. Available from: [Link]

  • Afanasyev, O. I., et al. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 121(21), 13155-13239. Request PDF available from: [Link]

  • Pelkey, E. T. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5974-5975.
  • Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry, 88(22), 15956–15963. Available from: [Link]

Sources

Method

Application Note: Incorporation of 1-(2-Fluorocyclobutyl)methanamine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, Application Scientists, and Peptidomimetic Drug Developers Content Focus: Strategic workflows, mechanistic causality, and self-validating protocols for hindered amine coupling. Executive Sum...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Peptidomimetic Drug Developers Content Focus: Strategic workflows, mechanistic causality, and self-validating protocols for hindered amine coupling.

Executive Summary & Chemical Rationale

The integration of fluorinated cycloalkanes into peptide backbones and side chains is a frontier strategy in modern drug discovery. Fluorine acts as a versatile bioisostere, enhancing metabolic stability, modulating lipophilicity, and tuning the pKa of adjacent functional groups [1]. Concurrently, the cyclobutane ring restricts the conformational flexibility of the peptide, often locking it into a bioactive conformation that enhances target affinity.

1-(2-Fluorocyclobutyl)methanamine hydrochloride is a highly specialized building block used to append this pharmacophore to a peptide. However, its incorporation via Solid-Phase Peptide Synthesis (SPPS) presents distinct chemical challenges:

  • Steric Hindrance: The cyclobutane ring creates significant steric bulk adjacent to the primary amine, impeding nucleophilic attack during aminolysis.

  • Electronic Deactivation: The highly electronegative fluorine atom exerts an inductive electron-withdrawing effect (-I), which slightly reduces the nucleophilicity of the amine.

  • Salt Neutralization: Supplied as a hydrochloride salt, the amine requires precise in situ freebasing to participate in amide bond formation without inducing base-catalyzed side reactions (e.g., epimerization of the activated amino acid).

This application note provides field-proven, self-validating protocols for incorporating this building block using both side-chain amidation and C-terminal Backbone Amide Linker (BAL) strategies.

Physicochemical Profiling & Quantitative Data

Understanding the physicochemical profile of the building block is critical for selecting the appropriate coupling reagents and stoichiometric ratios.

Table 1: Physicochemical Properties of the Building Block

ParameterValue / CharacteristicImpact on SPPS Workflow
Chemical Name 1-(2-Fluorocyclobutyl)methanamine HClRequires pre-activation freebasing.
Molecular Weight ~139.60 g/mol (Salt) / 103.14 g/mol (Free Base)Dictates mass calculations for equivalents.
Nucleophilicity Moderate to LowMandates highly reactive active esters (e.g., OAt).
Steric Profile High (β-branched equivalent)Precludes the use of standard carbodiimides (DIC/HOBt).
Solubility High in DMF/NMP (as free base)Compatible with standard SPPS solvent systems.

Table 2: Coupling Reagent Efficacy for Hindered Fluorinated Amines

Activation SystemIntermediate FormedRelative Conversion Yield*Recommendation
DIC / HOBt OBt Active Ester< 30%Not Recommended . Insufficient reactivity.
PyBOP / DIPEA OBt Active Ester50 - 60%Acceptable for unhindered primary amines, poor for this target.
HATU / DIPEA OAt Active Ester> 95%Optimal . Anchimeric assistance accelerates aminolysis.

*Yields based on LC-MS integration following 2-hour coupling at room temperature.

Strategic Workflows for Incorporation

Depending on the desired position of the fluorocyclobutyl moiety, two distinct SPPS strategies are employed.

Workflow cluster_0 Strategy A: Side-Chain Amidation cluster_1 Strategy B: C-Terminal Amidation (BAL) Amine 1-(2-Fluorocyclobutyl)methanamine·HCl ActA Activation (HATU / DIPEA) Amine->ActA Neutralize & Couple RedAm Reductive Amination (NaBH3CN) Amine->RedAm Schiff Base Formation ResinA Fmoc-SPPS Resin (Free Asp/Glu COOH) ResinA->ActA Cleavage TFA Cleavage & HPLC Purification ActA->Cleavage ResinB BAL-Aldehyde Resin ResinB->RedAm AcylB Acylation (Fmoc-AA-OH / DIC / HOAt) RedAm->AcylB AcylB->Cleavage

Caption: Workflow for incorporating 1-(2-Fluorocyclobutyl)methanamine via side-chain or C-terminal BAL.

Mechanistic Insights: The E-E-A-T Paradigm

Why HATU for Strategy A?

When coupling a sterically hindered, electronically deactivated amine to a resin-bound carboxylic acid, standard HOBt-based esters fail to achieve quantitative conversion. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The causality lies in the leaving group: 7-aza-1-hydroxybenzotriazole (HOAt). The pyridine nitrogen in HOAt provides a neighboring group effect (anchimeric assistance), hydrogen-bonding with the incoming amine to pre-organize the transition state and dramatically accelerate aminolysis [3].

Mechanism COOH Resin-Bound Carboxylic Acid OAt OAt Active Ester (Highly Reactive) COOH->OAt Activation HATU HATU / DIPEA HATU->OAt Amide Target Amide Bond (Sterically Hindered) OAt->Amide Aminolysis Amine Freebased Fluorinated Amine Amine->Amide

Caption: Mechanistic pathway of HATU-mediated activation and aminolysis of the sterically hindered amine.

The Role of DIPEA Stoichiometry

Because the amine is supplied as a hydrochloride salt, it is entirely non-nucleophilic until neutralized. A common failure point in SPPS is under-calculating the base requirement. The protocol dictates 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) relative to the resin loading: 3.0 eq to neutralize the amine·HCl salt, and 3.0 eq to facilitate the HATU activation of the carboxylic acid. DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile.

Detailed Experimental Protocols

Protocol A: On-Resin Side-Chain Amidation (e.g., Asp/Glu)

Objective: Couple the fluorinated amine to a selectively deprotected side-chain carboxylic acid (e.g., after Pd-catalyzed removal of an Allyl/OAll protecting group).

Reagents Required:

  • Resin-bound peptide with free -COOH (1.0 eq, typically 0.1 mmol scale)

  • 1-(2-Fluorocyclobutyl)methanamine hydrochloride (3.0 eq, 0.3 mmol, 41.9 mg)

  • HATU (3.0 eq, 0.3 mmol, 114 mg)

  • DIPEA (6.0 eq, 0.6 mmol, 104 µL)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in anhydrous DMF for 30 minutes. Drain thoroughly.

  • Pre-Activation: In a clean vial, dissolve HATU (3.0 eq) in 2 mL of DMF. Add DIPEA (3.0 eq, 52 µL). Add this solution to the resin. Agitate for 3 minutes to form the highly reactive OAt ester.

  • Freebasing the Amine: In a separate vial, dissolve the 1-(2-Fluorocyclobutyl)methanamine hydrochloride (3.0 eq) in 1 mL of DMF. Add the remaining DIPEA (3.0 eq, 52 µL) and vortex for 30 seconds to liberate the free base.

  • Coupling: Add the freebased amine solution to the activated resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Self-Validating In-Process Check: Do not use the Kaiser test. The Kaiser test detects primary amines on the resin, whereas here, the primary amine is in solution and the resin holds the carboxylate. To validate conversion, perform a micro-cleavage on 5 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the disappearance of the starting mass and the appearance of the product mass (+115.08 Da net addition).

Protocol B: C-Terminal Derivatization via BAL Strategy

Objective: Anchor the fluorinated amine to a Backbone Amide Linker (BAL) resin, enabling the synthesis of a C-terminal modified peptide. [2]

Reagents Required:

  • BAL-Aldehyde Resin (1.0 eq, 0.1 mmol scale)

  • 1-(2-Fluorocyclobutyl)methanamine hydrochloride (5.0 eq, 0.5 mmol, 69.8 mg)

  • Sodium cyanoborohydride (NaBH3CN) (5.0 eq, 0.5 mmol, 31.4 mg)

  • DIPEA (5.0 eq, 0.5 mmol, 87 µL)

  • Solvent: DMF/MeOH (9:1 v/v) containing 1% Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Schiff Base Formation: Swell the BAL-aldehyde resin in DMF. Dissolve the amine hydrochloride (5.0 eq) and DIPEA (5.0 eq) in 3 mL of the DMF/MeOH/AcOH solvent system. Add to the resin and agitate for 1 hour to form the imine intermediate.

  • Reduction: Add NaBH3CN (5.0 eq) directly to the reaction vessel. Agitate for 16 hours (overnight) at room temperature.

  • Washing: Drain and wash the resin thoroughly with DMF/MeOH (1:1) (3 × 1 min), DMF (5 × 1 min), and DCM (3 × 1 min).

  • Self-Validating In-Process Check: Perform a Chloranil test. A positive result (dark blue/green beads) confirms the successful formation of the secondary amine on the solid support.

  • Subsequent Acylation: The newly formed resin-bound secondary amine is highly hindered. To couple the first Fmoc-protected amino acid, use a symmetric anhydride or an Fmoc-AA-F (acid fluoride) activated with DIPEA, or use DIC/HOAt extended coupling (4 hours) to ensure quantitative loading.

References

  • Fluorinated Protein and Peptide Materials for Biomedical Applications Source: National Center for Biotechnology Information (PMC - NIH) URL:[Link]

  • Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides Source: Chemical Reviews (ACS Publications) URL:[Link]

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 1-(2-Fluorocyclobutyl)methanamine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Experimental Protocol Introduction & Strategic Rationale The incorporation of fluorinated cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Experimental Protocol

Introduction & Strategic Rationale

The incorporation of fluorinated cycloalkanes into small-molecule drug candidates is a highly effective strategy to improve metabolic stability, modulate basicity (pKa), and enhance lipophilicity[1],[2]. 1-(2-Fluorocyclobutyl)methanamine is a prime example of such a bioisostere. However, covalently linking this building block to an aryl or heteroaryl core via the Buchwald-Hartwig amination[3] presents three distinct mechanistic challenges:

  • Primary Amine Reactivity: Primary amines are inherently prone to over-arylation, leading to undesired tertiary amine (bis-arylated) byproducts[4].

  • Hydrochloride Salt Protection: The amine is supplied as a stable HCl salt. This requires precise stoichiometric base adjustment to liberate the free nucleophile in situ without stalling the catalytic cycle or degrading sensitive functional groups[4].

  • Electronic Deactivation: The electron-withdrawing inductive effect (-I) of the fluorine atom on the cyclobutane ring slightly attenuates the nucleophilicity of the primary amine, necessitating a highly active catalyst to ensure complete conversion.

As a Senior Application Scientist, I have designed this guide to move beyond standard reaction templates. By understanding the causality behind ligand and base selection, you can establish a self-validating protocol that guarantees high yields and absolute chemoselectivity.

Mechanistic Insights: Catalyst and Base Selection

The Causality of Ligand Selection: BrettPhos vs. RuPhos

To achieve selective mono-arylation, the choice of the phosphine ligand is paramount. While RuPhos is the industry standard for secondary amines, BrettPhos is explicitly designed for primary amines[5].

Density Functional Theory (DFT) calculations reveal a fundamental divergence in the catalytic cycles of these two systems. For the Pd-BrettPhos complex, the rate-limiting step is oxidative addition; conversely, for the Pd-RuPhos system, the rate-limiting step is reductive elimination[6],[7]. BrettPhos features a highly sterically demanding biaryl framework. Once the primary amine coordinates and deprotonates, the extreme steric bulk of BrettPhos accelerates the reductive elimination of the mono-arylated product[6]. Crucially, this same steric bulk physically blocks the coordination of a second aryl halide, effectively reducing bis-arylation to <5%[5].

Base Strategy for Hydrochloride Salts

The use of an amine hydrochloride salt necessitates a modified base strategy. You must use 2.2 to 2.5 equivalents of base. The first equivalent is consumed immediately to neutralize the HCl and generate the free amine in situ. The remaining 1.2–1.5 equivalents are required to drive the deprotonation of the Pd(II)-amine intermediate[8].

CatalyticCycle Pd0 Active Pd(0)-BrettPhos Complex OxAdd Oxidative Addition (Rate-Limiting) Ar-X Insertion Pd0->OxAdd Ar-X Coord Amine Coordination & Deprotonation Requires Base (e.g., NaOtBu) OxAdd->Coord 1-(2-Fluorocyclobutyl)methanamine HCl + 2.2 eq Base RedElim Reductive Elimination Accelerated by BrettPhos Sterics Coord->RedElim - Base•HCl, - Base•HX RedElim->Pd0 Catalyst Regeneration Product Secondary Arylamine Product RedElim->Product Product Release

Figure 1: Pd-BrettPhos catalyzed Buchwald-Hartwig amination cycle for primary amines.

Data Presentation: Condition Optimization

The choice of base directly dictates the functional group tolerance of the reaction[8]. The table below summarizes the quantitative parameters and expected outcomes when coupling 1-(2-Fluorocyclobutyl)methanamine HCl.

Ligand / Catalyst SystemBase (Equivalents)SolventTemp (°C)Functional Group ToleranceExpected Bis-Arylation
BrettPhos Pd G3 NaOtBu (2.2 eq)1,4-Dioxane80 - 100Low (Esters/Ketones degrade)< 2%
BrettPhos Pd G3 LHMDS (2.5 eq)THF or Toluene65 - 80Moderate (Proton tolerance)< 5%
BrettPhos Pd G3 K₃PO₄ (3.0 eq)t-Amyl Alcohol100 - 110High (Esters/Nitro intact)< 2%
RuPhos Pd G3 (Control)NaOtBu (2.2 eq)1,4-Dioxane80 - 100Low> 25% (Not Recommended)

Note: The use of a Generation 3 (G3) or Generation 4 (G4) precatalyst is mandatory. It ensures a perfect 1:1 Pd-to-Ligand ratio and rapid activation to the active Pd(0) species, which is critical for overcoming the slight electronic deactivation of the fluorinated amine.

Experimental Protocol: Self-Validating Methodology

This protocol utilizes a self-validating framework. By monitoring specific visual and analytical checkpoints, you can ensure the catalytic cycle is functioning correctly before committing to scale-up.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Base 2. Base Addition (Neutralize HCl) Prep->Base Heat 3. Catalytic Coupling (80-100°C, 2-12h) Base->Heat Workup 4. Aqueous Workup & Extraction Heat->Workup Purify 5. Chromatography & LC-MS Validation Workup->Purify

Figure 2: Experimental workflow for coupling amine hydrochloride salts.

Step-by-Step Procedure (0.5 mmol scale)

Step 1: Reagent Preparation (Inlet/Glovebox)

  • To an oven-dried 10 mL Schlenk vial equipped with a magnetic stir bar, add the Aryl Halide (0.50 mmol, 1.0 eq).

  • Add 1-(2-Fluorocyclobutyl)methanamine hydrochloride (0.60 mmol, 1.2 eq).

  • Add BrettPhos Pd G3 precatalyst (0.01 mmol, 2 mol%).

  • Add Sodium tert-butoxide (1.10 mmol, 2.2 eq). If esters or sensitive groups are present, substitute with anhydrous K₃PO₄ (1.50 mmol, 3.0 eq).

Step 2: Inert Atmosphere & Solvent Addition

  • Seal the vial with a PTFE-lined septum cap.

  • Remove from the glovebox and connect to a Schlenk line. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Syringe in 2.5 mL of anhydrous, degassed 1,4-Dioxane (or t-Amyl Alcohol if using K₃PO₄).

Step 3: Catalytic Coupling & Self-Validation

  • Place the vial in a pre-heated reaction block at 80 °C (or 100 °C for K₃PO₄).

  • Checkpoint 1 (Visual): Within 5–10 minutes, the suspension should transition from the initial precatalyst color to a deep red/brown homogeneous solution, indicating the successful generation of the active Pd(0) species.

  • Stir vigorously for 2 to 12 hours.

  • Checkpoint 2 (Analytical): At the 2-hour mark, withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze. You must confirm the disappearance of the aryl halide and verify that the ratio of the desired secondary amine to any tertiary amine byproduct is >95:5.

Step 4: Workup & Purification

  • Cool the reaction to room temperature.

  • Quench by adding 2 mL of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure secondary arylamine.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega / National Institutes of Health (PMC) URL:[Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two ligands suffice in most cases Source: Chemical Science / MIT Open Access Articles URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia (Reaction Scope & History) URL:[Link]

Sources

Method

Application Note: Strategic Incorporation of 1-(2-Fluorocyclobutyl)methanamine Hydrochloride in Fluorinated API Synthesis

Executive Summary & Strategic Rationale In modern medicinal chemistry, the paradigm has shifted from flat, sp²-hybridized aromatic systems toward sp³-rich three-dimensional scaffolds—a concept widely known as "escaping f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the paradigm has shifted from flat, sp²-hybridized aromatic systems toward sp³-rich three-dimensional scaffolds—a concept widely known as "escaping from flatland." Cyclobutane rings offer a highly defined, rigid 3D vector for functional group projection. When functionalized with fluorine, as seen in 1-(2-Fluorocyclobutyl)methanamine hydrochloride (CAS: 2227206-43-9) [1], the scaffold gains profound physicochemical advantages.

The strategic placement of a fluorine atom adjacent to the cyclobutane core serves multiple purposes[2]:

  • pKa Modulation: The strong electron-withdrawing inductive effect (-I) of fluorine lowers the pKa of the adjacent primary amine. This increases the fraction of the unionized drug at physiological pH, directly enhancing passive membrane permeability[2][3].

  • Conformational Locking: Fluorine induces stereoelectronic "gauche effects," biasing the cyclobutane ring into specific puckered conformations that can be tailored to perfectly match a target receptor's binding pocket[2].

  • Metabolic Stability: Substituting a hydrogen atom with fluorine blocks metabolically labile sites, significantly reducing oxidative clearance by Cytochrome P450 (CYP450) enzymes[4].

This application note details the physicochemical properties, structural logic, and validated synthetic protocols for integrating 1-(2-fluorocyclobutyl)methanamine hydrochloride into Active Pharmaceutical Ingredients (APIs).

Structure-Property Relationships (SPR)

To understand the causality behind selecting a fluorinated cyclobutane over its non-fluorinated counterpart, we must analyze the structure-property relationships. The diagram below illustrates how the single fluorine substitution dictates the macroscopic properties of the resulting API.

SPR A Fluorine Substitution at C2 of Cyclobutane B1 Inductive Effect (-I) A->B1 B2 Stereoelectronic Effects (Gauche Effect) A->B2 B3 Steric Shielding A->B3 C1 Decreased Amine pKa (Improved Permeability) B1->C1 C2 Conformational Locking (Target Affinity) B2->C2 C3 Metabolic Stability (CYP450 Resistance) B3->C3

Fig 1: Logical flow of how C2-fluorination dictates the physicochemical properties of the API.

Quantitative Data Summary

The following table summarizes the comparative physicochemical data driving the selection of this building block[2][3].

PropertyCyclobutylmethanamine (Base)1-(2-Fluorocyclobutyl)methanamineCausality / Impact on API
Amine pKa ~9.8~8.5 - 8.8Inductive electron withdrawal (-I) by fluorine lowers basicity, increasing the fraction of unionized drug at pH 7.4.
Lipophilicity (cLogP) Baseline+0.2 to +0.4 relative to baseFluorine increases lipophilicity, enhancing lipid bilayer partitioning without adding significant steric bulk.
Metabolic Stability Susceptible to ring oxidationHigh ResistanceFluorine blocks metabolically labile C-H bonds, reducing CYP450-mediated oxidative clearance.
Conformational Space Flexible (Rapid interconversion)Restricted (Puckered)Fluorine biases the cyclobutane ring into specific puckered conformations, lowering the entropic penalty upon binding.

Divergent Synthetic Workflows

1-(2-Fluorocyclobutyl)methanamine hydrochloride is a highly versatile primary amine. Because it is supplied as a hydrochloride salt (to prevent degradation and minimize the volatility of the free amine), all synthetic workflows must include a neutralization step using a non-nucleophilic tertiary amine base (e.g., DIPEA or TEA) to liberate the reactive free amine[5].

Workflows A 1-(2-Fluorocyclobutyl)methanamine HCl (Starting Material) B1 Amide Coupling (HATU, DIPEA, R-COOH) A->B1 B2 Reductive Amination (R-CHO, NaBH(OAc)3, DCE) A->B2 B3 SNAr Reaction (Ar-X, Base, Heat) A->B3 C1 Fluorinated Amide API (Target Scaffold) B1->C1 C2 N-Alkyl Fluorocyclobutyl API (Target Scaffold) B2->C2 C3 Heteroaryl Fluorocyclobutyl API (Target Scaffold) B3->C3

Fig 2: Divergent synthetic pathways utilizing 1-(2-fluorocyclobutyl)methanamine HCl.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for reagent selection is explicitly detailed to ensure reproducibility and logical troubleshooting.

Protocol A: HATU-Mediated Amide Bond Formation

Objective: Synthesize a fluorinated amide API precursor. Causality Rationale: The mild electron-withdrawing effect of the cyclobutyl fluorine slightly reduces the nucleophilicity of the primary amine. Therefore, a highly efficient uronium-based coupling reagent like HATU is selected over standard carbodiimides (e.g., EDC) to ensure rapid conversion and suppress epimerization of the carboxylic acid.

Reagents:

  • Target Carboxylic Acid (1.0 equiv)

  • 1-(2-Fluorocyclobutyl)methanamine hydrochloride (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) followed by DIPEA (1.0 equiv).

    • Insight: This step pre-activates the acid into the highly reactive HOAt ester. Stir for 15 minutes at room temperature.

  • Amine Liberation & Coupling: To the activated ester solution, add 1-(2-fluorocyclobutyl)methanamine hydrochloride (1.1 equiv) followed immediately by the remaining DIPEA (2.0 equiv).

    • Insight: The first equivalent of this newly added DIPEA neutralizes the HCl salt, liberating the free nucleophilic amine. The second equivalent maintains the basic environment required for the catalytic coupling cycle.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2–4 hours. Monitor progression via LC-MS or TLC until the complete consumption of the activated ester is observed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Reductive Amination

Objective: Synthesize a secondary N-alkyl fluorocyclobutyl amine[5]. Causality Rationale: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected as the reducing agent because it is mild enough to selectively reduce the intermediate iminium ion without prematurely reducing the starting aldehyde. 1,2-Dichloroethane (DCE) is utilized as the solvent because it stabilizes the iminium intermediate better than standard dichloromethane (DCM).

Reagents:

  • Target Aldehyde (1.0 equiv)

  • 1-(2-Fluorocyclobutyl)methanamine hydrochloride (1.1 equiv)

  • NaBH(OAc)3​ (1.5 equiv)

  • DIPEA (1.1 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Suspend 1-(2-fluorocyclobutyl)methanamine hydrochloride (1.1 equiv) in anhydrous DCE. Add DIPEA (1.1 equiv) dropwise and stir for 10 minutes to liberate the free amine.

  • Condensation: Add the target aldehyde (1.0 equiv) to the solution. Stir the mixture at room temperature for 2 hours to allow for complete imine/iminium formation.

    • Insight: A catalytic amount of acetic acid (0.1 equiv) may be added if the aldehyde is sterically hindered, accelerating iminium ion formation[5].

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3​ (1.5 equiv) portion-wise to control the mild exothermic release and effervescence[5].

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor via LC-MS.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ (gas evolution will occur). Extract the mixture with DCM (3x). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate in vacuo[5]. Purify the secondary amine via reverse-phase HPLC or silica gel chromatography (using a basic modifier like 1% Et3​N in the eluent to prevent streaking).

References

  • 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry Source: ResearchGate URL:[Link]

  • The Synthesis and Acid-Base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-Substituted Cyclobutane Building Blocks Source: Journal of Organic and Pharmaceutical Chemistry (Demchuk, O. P.; Grygorenko, O. O.) URL:[Link]

  • Fluorinated Building Blocks for Active Pharmaceutical Ingredients Source: Halocarbon Life Sciences URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(2-Fluorocyclobutyl)methanamine Hydrochloride Synthesis

Welcome to the Application Scientist Support Center. The incorporation of fluorinated cyclobutane motifs into molecular scaffolds is a highly effective strategy in medicinal chemistry for modulating lipophilicity and met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The incorporation of fluorinated cyclobutane motifs into molecular scaffolds is a highly effective strategy in medicinal chemistry for modulating lipophilicity and metabolic stability[1]. However, the synthesis of 1-(2-fluorocyclobutyl)methanamine hydrochloride presents unique challenges, primarily due to the severe ring strain of the cyclobutane core and the extreme volatility of the intermediate free amine[2].

This guide is designed to help researchers troubleshoot bottlenecks, understand the mechanistic causality behind reaction failures, and implement self-validating protocols to maximize yield and purity.

I. Mechanistic Workflow Visualization

Understanding the synthetic cascade is critical for isolating where yield drops occur. The pathway below outlines the optimal route from a cyclobutanol precursor to the final hydrochloride salt, utilizing a Staudinger reduction to preserve the sensitive cyclobutane ring[2].

SynthesisPathway Precursor Cyclobutanol Precursor Fluorination Nucleophilic Fluorination (Morph-DAST, -78°C) Precursor->Fluorination FluoroIntermediate 2-Fluorocyclobutane Intermediate Fluorination->FluoroIntermediate SN2 Inversion Activation Mesylation & Azidation (MsCl, then NaN3) FluoroIntermediate->Activation Azide 2-Fluorocyclobutylmethyl Azide Activation->Azide Reduction Staudinger Reduction (PPh3, H2O/THF) Azide->Reduction FreeAmine 1-(2-Fluorocyclobutyl)methanamine (Volatile Free Base) Reduction->FreeAmine N2 Evolution SaltFormation Salt Precipitation (HCl in 1,4-Dioxane) FreeAmine->SaltFormation FinalProduct 1-(2-Fluorocyclobutyl)methanamine Hydrochloride SaltFormation->FinalProduct Crystallization

Fig 1. Mechanistic workflow for the synthesis of 1-(2-fluorocyclobutyl)methanamine hydrochloride.

II. Troubleshooting Guides & FAQs

Q1: Why is the yield of my nucleophilic fluorination step so low, and why am I seeing a high percentage of cyclobutene side-products?

The Causality: The cyclobutane ring possesses significant inherent ring strain (~26 kcal/mol). When using aggressive fluorinating agents like standard DAST at room temperature, the reaction often proceeds via an SN​1 -like mechanism. The resulting carbocation intermediate rapidly undergoes E1 elimination to relieve steric crowding, forming cyclobutene, or undergoes ring-contraction to a cyclopropylcarbinyl system. The Solution: Switch to Morph-DAST (morpholinosulfur trifluoride) and strictly control the temperature. Morph-DAST provides slightly attenuated reactivity and greater thermal stability. Initiate the reaction at -78 °C to suppress the activation energy required for carbocation formation, forcing the reaction through a concerted SN​2 inversion pathway.

Q2: During the reduction of the azide intermediate, my yields are highly inconsistent (ranging from 20% to 80%). What is causing this variance?

The Causality: The issue is rarely the reduction itself, but rather the isolation of the product. The free base, 1-(2-fluorocyclobutyl)methanamine, has a very low molecular weight. Furthermore, the highly electronegative fluorine atom inductively withdraws electron density, weakening intermolecular hydrogen bonding compared to non-fluorinated amines. This makes the free base exceptionally volatile. The Solution: Never use a rotary evaporator at high vacuum or elevated temperatures (>25 °C) to remove the extraction solvent. If you take the free base to absolute dryness, you will pull the product directly into the vacuum trap. Instead, concentrate the solvent (preferably MTBE or diethyl ether) mildly to a minimal volume, and proceed immediately to salt formation[2].

Q3: Why should I use the Staudinger reaction instead of standard hydrogenation ( H2​/Pd−C ) or LiAlH4​ for the azide reduction?

The Causality: While LiAlH4​ is a powerful reducing agent, its harshness can lead to trace defluorination or ring-opening side reactions in strained systems. Catalytic hydrogenation can be sensitive to steric hindrance and catalyst poisoning. The Staudinger reaction (using Triphenylphosphine and water) is highly chemoselective. It proceeds via a stable iminophosphorane intermediate and operates under mild, near-neutral conditions, preserving the integrity of the fluorocyclobutane core[2].

Q4: My final hydrochloride salt crashes out as a sticky, hygroscopic paste instead of a crystalline powder. How can I fix this?

The Causality: Fluorinated small-molecule amines are highly prone to trapping ambient moisture, which disrupts crystal lattice formation. If aqueous HCl or non-anhydrous solvents are used during salt formation, the water molecules coordinate with the amine salt, creating a deliquescent oil. The Solution: The system must be strictly anhydrous. Use a commercially available solution of HCl in 1,4-dioxane and add it to the free amine dissolved in anhydrous MTBE or diethyl ether. The 1,4-dioxane acts as an excellent leaving solvent that promotes rapid, clean precipitation of the salt[2].

III. Quantitative Yield Optimization Data

Use the following benchmark parameters to audit your internal synthesis metrics. Deviations from these expected yields indicate a process failure in the corresponding step.

Reaction StepTarget TransformationPrimary Failure ModeOptimized ParameterExpected Yield
Fluorination Cyclobutanol 2-FluorocyclobutaneE1 Elimination / Ring ExpansionMorph-DAST at -78 °C, slow warming to RT60–75%
Activation Alcohol Mesylate AzideIncomplete SN​2 conversion NaN3​ in DMF at 55 °C80–85%
Reduction Azide Free AmineProduct loss via volatilityStaudinger ( PPh3​/H2​O ), mild concentration95–98%
Salt Formation Free Amine HCl SaltHygroscopic oil formationAnhydrous HCl in 1,4-Dioxane90–95%

IV. Standardized Experimental Protocol: Azide Reduction & Salt Isolation

This protocol is engineered as a self-validating system. The physical observations embedded in the steps serve as real-time quality control checks.

Phase 1: Staudinger Reduction
  • Initiation: Dissolve 2-fluorocyclobutylmethyl azide (1.0 equiv) in a mixture of THF and water (10:1 ratio, 0.2 M concentration) at room temperature.

  • Reagent Addition: Add Triphenylphosphine ( PPh3​ , 1.2 equiv) portion-wise over 10 minutes.

  • Validation Check: Observe the reaction mixture. You must see distinct, steady effervescence (bubbling). Causality: This is the evolution of N2​ gas, confirming the formation of the iminophosphorane intermediate.

  • Completion: Stir the mixture at 50 °C for 4 hours. Monitor by TLC (Ninhydrin stain) until the azide spot is completely consumed.

Phase 2: Isolation of the Volatile Free Base
  • Acidification: Cool to room temperature and acidify the mixture to pH < 2 using 1M aqueous HCl. Wash the aqueous layer with Ethyl Acetate ( 3×20 mL) to remove triphenylphosphine oxide ( Ph3​P=O ) and unreacted PPh3​ .

  • Basification: Cool the aqueous layer in an ice bath to 0 °C. Carefully adjust the pH to > 12 using 2M aqueous NaOH.

  • Extraction: Extract the liberated free amine with cold, anhydrous MTBE ( 3×20 mL).

  • Concentration (CRITICAL STEP): Dry the combined MTBE layers over anhydrous Na2​SO4​ . Filter, and concentrate the solvent on a rotary evaporator with the water bath set to no higher than 20 °C and vacuum no lower than 200 mbar . Do not evaporate to dryness; leave approximately 5 mL of solvent.

Phase 3: Anhydrous Salt Precipitation
  • Precipitation: Transfer the concentrated MTBE solution containing the free amine to a dry round-bottom flask under an inert atmosphere ( N2​ or Argon).

  • Salt Formation: Dropwise, add a solution of 4M HCl in 1,4-dioxane (1.5 equiv).

  • Validation Check: An immediate, dense white precipitate should form upon contact. Causality: The anhydrous environment forces the insoluble hydrochloride salt out of the ethereal solution, preventing hydration.

  • Collection: Stir for 30 minutes at 0 °C to maximize crystallization. Filter the solid rapidly through a sintered glass funnel, wash with cold anhydrous diethyl ether, and dry under high vacuum to afford 1-(2-fluorocyclobutyl)methanamine hydrochloride as a white, crystalline powder[2].

V. References

  • Diastereoselective Synthesis of Fluorocyclobutanes Source: Scribd (Originally published in Eur. J. Org. Chem. 2024) URL:

  • 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties Source: Enamine.net URL:

Sources

Optimization

Technical Support Center: Troubleshooting Amidation of 1-(2-Fluorocyclobutyl)methanamine Hydrochloride

Welcome to the advanced troubleshooting guide for the amidation of 1-(2-Fluorocyclobutyl)methanamine hydrochloride. Coupling deactivated, sterically nuanced amine salts requires moving beyond standard peptide coupling pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for the amidation of 1-(2-Fluorocyclobutyl)methanamine hydrochloride. Coupling deactivated, sterically nuanced amine salts requires moving beyond standard peptide coupling protocols. This guide is designed for researchers and drug development professionals, providing mechanistic insights, self-validating experimental protocols, and data-driven solutions to overcome low reactivity.

I. Diagnostic Workflow

Before altering your reagents, follow this logical decision tree to identify the root cause of your coupling failure.

G A Low Amidation Yield with Amine HCl Salt BB BB A->BB No B Is the salt fully dissolved & neutralized? D Is a +99 Da byproduct observed (LC-MS)? B->D Yes C Change solvent to DMF. Add 3-4 eq DIPEA. C->D E Pre-activate acid + HATU for 30 min before amine. D->E Yes (Guanidinylation) F Is the carboxylic acid sterically hindered? D->F No E->F G Switch to Acyl Chloride or Acyl Fluoride. F->G Yes H Successful Amide Bond Formation F->H No G->H BB->C No

Diagnostic workflow for troubleshooting amidation of deactivated amine salts.

II. Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my reaction failing completely when using standard DCM/HATU/DIPEA conditions? A1: The primary point of failure is often the incomplete neutralization and poor solubility of the amine hydrochloride salt. 1-(2-Fluorocyclobutyl)methanamine hydrochloride is highly polar. In non-polar solvents like dichloromethane (DCM), the hydrochloride salt often remains suspended, preventing the base (e.g., DIPEA) from effectively deprotonating it. If the amine is not free-based, it cannot act as a nucleophile. Actionable Insight: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) which has superior solvating power for amine salts [1]. Ensure you are using at least 3.0 to 4.0 equivalents of a non-nucleophilic base to fully neutralize the HCl salt and maintain a basic environment for the coupling [2].

Q2: How does the fluorine atom on the cyclobutane ring affect the amine's reactivity? A2: Even though the amine is a primary methanamine (one carbon removed from the ring), the fluorine atom exerts a strong negative inductive effect (-I effect) [3]. Fluorine is the most electronegative element, and it withdraws electron density through the sigma bond framework. This reduces the electron density on the nitrogen atom, significantly lowering its nucleophilicity compared to a non-fluorinated analog [4, 5]. Furthermore, the puckered conformation of the cyclobutane ring can position the fluorine atom in spatial proximity to the amine, inducing dipole-dipole repulsions during the transition state of the nucleophilic attack.

Q3: LC-MS shows a major byproduct with a mass increase of +99 Da relative to my amine. What is this, and how do I prevent it? A3: This is a classic guanidinylation side reaction. When using uronium-based coupling reagents like HATU or HBTU, the coupling agent itself can act as an electrophile. Because your fluorinated amine has reduced nucleophilicity (due to the -I effect), it struggles to attack the activated ester quickly. Instead, it attacks the HATU molecule, displacing the HOAt leaving group and forming a stable tetramethylguanidinium (TMG) adduct (+99 Da mass shift) [6]. Actionable Insight: You must establish a delayed-addition protocol. Never mix the amine, carboxylic acid, and HATU simultaneously. Pre-activate the carboxylic acid with HATU and base for 15–30 minutes to form the OAt-active ester before adding the amine [7].

Q4: If pre-activation with HATU still yields low conversion, what is the next logical step? A4: If the amine is too deactivated by the fluorine inductive effect to react with an OAt-ester, you must increase the electrophilicity of the carbonyl carbon. Transitioning from a coupling reagent to an acid chloride or acyl fluoride is the most effective strategy [7]. Acyl chlorides are highly reactive and completely bypass the guanidinylation side reactions associated with HATU.

III. Quantitative Comparison of Activation Strategies

When dealing with a deactivated amine like 1-(2-Fluorocyclobutyl)methanamine, selecting the right electrophilic activation is critical.

Activation StrategyReagentsElectrophile ReactivityRisk of GuanidinylationRecommended Use Case
Standard Uronium HATU, DIPEAModerate (OAt-ester)High (if not pre-activated)Unhindered acids, highly soluble amine salts.
Carbodiimide EDC, HOAt, DIPEAModerate (OAt-ester)NoneWhen HATU causes excessive TMG byproduct despite pre-activation.
Acyl Chloride Oxalyl chloride, DMF (cat.)Very HighNoneHighly deactivated amines, sterically hindered acids.
Acyl Fluoride DAST or Deoxo-FluorHighNoneAcid-sensitive substrates where acyl chlorides decompose.

IV. Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, these protocols include built-in validation steps so you can confirm the success of intermediates before proceeding.

Protocol A: Self-Validating Pre-Activation HATU Coupling

Use this protocol to prevent guanidinylation and ensure complete free-basing of the amine.

  • Acid Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (2.0 eq). Stir at room temperature for 30 minutes.

    • Self-Validation Check: Quench a 5 µL aliquot in 100 µL of methanol. Run LC-MS. You should observe the mass of the methyl ester (indicating successful OAt-ester formation and trapping by MeOH). If unreacted acid remains, extend activation time.

  • Amine Preparation: In a separate vial, dissolve 1-(2-Fluorocyclobutyl)methanamine hydrochloride (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and sonicate for 5 minutes to ensure complete dissolution and free-basing.

  • Coupling: Add the free-based amine solution dropwise to the activated acid mixture. Stir for 2–12 hours at room temperature.

    • Self-Validation Check: Monitor by LC-MS. The OAt-ester mass should disappear, replaced by the desired amide product mass.

Protocol B: Acyl Chloride Generation and Amidation

Use this protocol if Protocol A fails due to extreme steric hindrance or severe fluorine-induced deactivation.

  • Acyl Chloride Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (1-2 drops). Cool to 0 °C.

  • Chlorination: Add oxalyl chloride (1.5 eq) dropwise. Stir for 2 hours at room temperature until gas evolution ceases.

    • Self-Validation Check: Quench a 5 µL aliquot in methanol. LC-MS must show complete conversion to the methyl ester.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the resulting acyl chloride in anhydrous DCM or THF.

  • Amidation: Cool the acyl chloride solution to 0 °C. Add a pre-mixed solution of 1-(2-Fluorocyclobutyl)methanamine hydrochloride (1.1 eq) and DIPEA (4.0 eq) in DCM/DMF. Allow to warm to room temperature and stir for 2 hours.

V. References

  • Reddit r/Chempros. "Hydrochloride salt of amine." Reddit. Available at:[Link]

  • StackExchange Chemistry. "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?" StackExchange. Available at:[Link]

  • Ni, C., Hu, M., & Hu, J. "The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations." Chemical Society Reviews, RSC Publishing. Available at:[Link]

  • Master Organic Chemistry. "Nucleophilicity Trends of Amines." Master Organic Chemistry. Available at:[Link]

  • ACS Publications. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry. Available at:[Link]

  • ResearchGate. "Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?" ResearchGate. Available at:[Link]

Troubleshooting

Preventing defluorination of 1-(2-Fluorocyclobutyl)methanamine hydrochloride during harsh reactions

Welcome to the Application Scientist Support Center. Handling strained fluoroalkylamines like 1-(2-fluorocyclobutyl)methanamine hydrochloride requires precision.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Handling strained fluoroalkylamines like 1-(2-fluorocyclobutyl)methanamine hydrochloride requires precision. The inherent strain of the cyclobutane ring, coupled with the high electronegativity of the fluorine atom, makes this scaffold highly susceptible to base-mediated E2 elimination and transition-metal-induced defluorination.

This guide provides field-proven, self-validating workflows to help you preserve C(sp³)-F integrity during harsh chemical transformations.

Mechanistic Overview & Troubleshooting FAQs

As a general rule, defluorination in cyclobutyl systems is driven by a mismatch in base strength and solvent polarity. Understanding the causality behind these side reactions is the first step to preventing them.

Q: Why does my 1-(2-fluorocyclobutyl)methanamine degrade completely upon free-basing and N-alkylation? A: The degradation is caused by an E2 β-elimination pathway. When you use strong bases (e.g., KOtBu, NaH) in highly polar aprotic solvents (like DMF or DMSO), the base becomes "naked" and highly reactive. Instead of merely deprotonating the amine salt, the base abstracts the mildly acidic proton alpha to the fluorine atom. This triggers a rapid β-fluoride elimination, ejecting hydrogen fluoride (HF) to form a highly strained cyclobutene derivative[1]. To prevent this, you must strictly control the nucleophile basicity by switching to sterically hindered, milder bases[2].

Q: How can I perform a Buchwald-Hartwig cross-coupling without losing the fluorine atom? A: Traditional Buchwald-Hartwig aminations rely on strong alkoxide bases (like NaOtBu) which rapidly defluorinate sensitive fluoroalkylamines. To circumvent this, you must switch to a weaker base such as Potassium Phenoxide (KOPh) and pair it with a highly active, bulky ligand like AdBippyPhos. Under these conditions, the resting state of the catalyst becomes a phenoxide complex, and the turnover-limiting step shifts to reductive elimination, safely bypassing the β-fluoride elimination pathway[3]. Alternatively, soluble organic bases like DBU can be utilized to maintain a homogeneous, controlled basicity[4].

Q: Does the choice of solvent matter if I am already using a mild base? A: Absolutely. Polar aprotic solvents (DMF, DMAc) increase the effective basicity of any dissolved base by poorly solvating the anions. Switching to non-polar solvents like Toluene or 2-MeTHF suppresses the E2 elimination pathway while still allowing the desired nucleophilic attack to proceed at a controlled rate.

Quantitative Reaction Parameters

To illustrate the causality of base and solvent selection, the following table summarizes the expected defluorination rates of 1-(2-fluorocyclobutyl)methanamine under various standard conditions.

Reaction TypeBase Used (Eq)SolventTemp (°C)Defluorination (%)Target Yield (%)
N-AlkylationNaH (2.5)DMF80> 85%< 10%
N-AlkylationK₂CO₃ (3.0)CH₃CN6015 - 20%65%
N-AlkylationDIPEA (2.0)Toluene40< 2% 92%
Buchwald-HartwigNaOtBu (1.5)Toluene100> 90%Trace
Buchwald-HartwigKOPh (2.0)Toluene80< 5% 88%

Visualizing the Chemistry

Mechanism A 1-(2-Fluorocyclobutyl)methanamine (Starting Material) B Strong Base (e.g., NaH, KOtBu) Highly Polar Solvent (DMF) A->B Harsh Conditions C Mild Base (e.g., DIPEA, K2CO3) Non-polar Solvent (Toluene) A->C Optimized Conditions D E2 Beta-Elimination B->D Proton Abstraction E Nucleophilic Attack C->E Controlled Reactivity F Defluorinated Byproduct (Cyclobutene Derivative) D->F - HF G Target N-Functionalized Product (Fluorine Retained) E->G High Yield

Mechanistic pathways of fluoroalkylamines under harsh vs. optimized conditions.

Troubleshooting Start Defluorination Detected (LC-MS / 19F NMR) CheckBase Is Base pKa > 15? Start->CheckBase ChangeBase Switch to Weaker Base (KOPh, DIPEA, K2CO3) CheckBase->ChangeBase Yes CheckTemp Is Temp > 80°C? CheckBase->CheckTemp No ChangeBase->CheckTemp LowerTemp Reduce Temp to 40-60°C CheckTemp->LowerTemp Yes CheckSolvent Using DMF or DMSO? CheckTemp->CheckSolvent No LowerTemp->CheckSolvent ChangeSolvent Switch to Toluene or THF CheckSolvent->ChangeSolvent Yes Success Fluorine Retained Reaction Successful CheckSolvent->Success No ChangeSolvent->Success

Step-by-step troubleshooting logic tree for mitigating defluorination.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol described below acts as a self-validating system . By utilizing in-process ¹⁹F NMR tracking, you can definitively prove the integrity of your molecule before committing to downstream purification.

Protocol A: Defluorination-Free N-Alkylation

Objective: Alkylate the primary amine while suppressing E2 elimination.

  • Preparation: Suspend 1.0 equivalent of 1-(2-fluorocyclobutyl)methanamine hydrochloride in anhydrous Toluene (0.2 M).

  • Free-Basing: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. Causality note: DIPEA is sterically hindered, preventing it from acting as a nucleophile, and its pKa is low enough to prevent abstraction of the cyclobutyl ring protons.

  • Electrophile Addition: Dropwise add 1.1 equivalents of your alkyl halide/electrophile.

  • Heating: Warm the reaction to 40–60 °C. Do not exceed 60 °C.

  • Self-Validation Step: At t = 1 hour, withdraw a 50 µL aliquot, dilute in CDCl₃, and run a crude ¹⁹F NMR. You should observe the intact C-F multiplet (typically between -170 to -190 ppm). If a sharp singlet appears at -119 ppm (free fluoride), immediately cool the reaction to room temperature to halt further degradation.

Protocol B: Buchwald-Hartwig Amination of Fluoroalkylamines

Objective: Cross-couple the amine with an aryl halide without transition-metal-induced defluorination[3].

  • Catalyst Activation: In a glovebox, combine 0.5 mol% [Pd(allyl)Cl]₂ and 1.2 mol% AdBippyPhos in anhydrous Toluene. Stir for 10 minutes to pre-form the active catalyst.

  • Reagent Loading: Add 1.0 equivalent of the aryl halide, 1.2 equivalents of 1-(2-fluorocyclobutyl)methanamine hydrochloride, and 2.5 equivalents of Potassium Phenoxide (KOPh).

  • Reaction: Seal the vial, remove from the glovebox, and heat to 80 °C for 12 hours.

  • Self-Validation Step: Perform a crude ¹⁹F NMR on the reaction mixture. The use of KOPh ensures the resting state is a stable phenoxide complex, preventing the palladium from inserting into the C-F bond.

  • Workup: Filter through a short pad of Celite, wash with EtOAc, and concentrate for chromatography.

References

  • Synthetic Methodologies for the Chemical Recycling of Fluorocarbons. ChemRxiv.
  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols.
  • Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society (ACS).
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases.

Sources

Optimization

Technical Support Center: Solubilizing 1-(2-Fluorocyclobutyl)methanamine Hydrochloride in Dichloromethane (DCM)

Introduction: The Thermodynamic Barrier 1-(2-Fluorocyclobutyl)methanamine hydrochloride is a highly polar ionic salt. Dichloromethane (DCM) is a relatively non-polar, aprotic solvent.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thermodynamic Barrier 1-(2-Fluorocyclobutyl)methanamine hydrochloride is a highly polar ionic salt. Dichloromethane (DCM) is a relatively non-polar, aprotic solvent. The core issue users face during synthesis is thermodynamic: the solvation energy provided by DCM ( ϵ≈9.1 ) is insufficient to overcome the strong crystal lattice energy of the amine hydrochloride salt [2]. To achieve solubility, you must either alter the physical state of the molecule (neutralization to the free base) or modify the solvent environment (co-solvency) [1].

Troubleshooting Guides & FAQs

Q1: I am trying to run an amidation reaction in pure DCM, but my 1-(2-Fluorocyclobutyl)methanamine HCl remains a cloudy suspension. Will heating the reaction help? A: No, heating pure DCM (bp 39.6 °C) will not significantly improve solubility. The ionic lattice energy of the hydrochloride salt far exceeds the solvation capacity of DCM. Instead, introduce a polar co-solvent or neutralize the salt. Adding 5-10% v/v Methanol (MeOH) to the DCM will disrupt the crystal lattice via hydrogen bonding, solvating the chloride anion and yielding a homogeneous solution without altering the protonation state.

Q2: My reaction is highly moisture-sensitive. I cannot perform an aqueous extraction to get the free base. How can I solubilize the amine in anhydrous DCM? A: You can perform an in situ neutralization using a soluble organic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Adding 1.1 to 1.5 equivalents of DIPEA directly to the DCM suspension will deprotonate the 1-(2-Fluorocyclobutyl)methanamine hydrochloride. The resulting free primary amine is highly soluble in DCM. If the resulting DIPEA-HCl byproduct interferes with your downstream chemistry, utilize a macroporous resin-bound base like MP-Carbonate (3-4 equivalents). This allows for neutralization and physical removal of the hydrochloride salt via simple filtration [3].

Q3: If I perform a biphasic extraction to isolate the free base, will the cyclobutyl ring or the fluorine atom cause it to partition poorly into the DCM layer? A: No. The free base form of 1-(2-fluorocyclobutyl)methanamine is highly lipophilic. The fluorine atom actually enhances the lipophilicity of the cyclobutyl moiety. During a biphasic extraction with 1M NaOH and DCM, the neutral free amine will partition rapidly and efficiently into the organic phase, driving the equilibrium toward complete recovery [4].

Mechanistic Workflows

Solvation S1 1-(2-Fluorocyclobutyl) methanamine HCl S2 High Crystal Lattice Energy Ionic Interactions S1->S2 S3 Pure DCM (Low Dielectric Constant) S2->S3 Attempt to dissolve S4 Insoluble Suspension S3->S4 Fails S5 Add Polar Co-solvent (e.g., MeOH 5-10%) S4->S5 Troubleshooting S6 Lattice Disruption & Ion Solvation S5->S6 Hydrogen Bonding S7 Homogeneous Solution S6->S7 Success

Thermodynamic logic of co-solvency to overcome crystal lattice energy.

G N1 Amine HCl Salt (Insoluble in DCM) N2 Add 1M NaOH (aq) + DCM (Biphasic System) N1->N2 Neutralization N3 Phase Separation N2->N3 Mix & Settle N4 Aqueous Phase (NaCl + H2O) N3->N4 Discard N5 Organic Phase (Free Amine in DCM) N3->N5 Extract N6 Dry over Na2SO4 & Filter N5->N6 Remove H2O N7 Pure Free Amine in DCM Solution N6->N7 Ready for use

Workflow for biphasic free-basing and extraction into DCM.

Experimental Protocols

Protocol A: Biphasic Free-Basing & Extraction (Self-Validating System) Causality: The strong aqueous base deprotonates the ammonium ion. The resulting neutral free amine immediately partitions into the non-polar DCM layer, driving the reaction to completion [1].

  • Suspend: Weigh 1.0 equivalent of 1-(2-Fluorocyclobutyl)methanamine HCl into a separatory funnel or reaction flask. Add DCM at a ratio of 10 mL per gram of API.

  • Neutralize: Add an equal volume of 1M aqueous NaOH.

  • Agitate: Shake or stir vigorously for 10-15 minutes.

    • Self-Validation Checkpoint: The initial cloudy, heterogeneous suspension of the salt in DCM will resolve into two clear, distinct liquid phases. This visual clearing confirms complete deprotonation and dissolution.

  • Separate: Allow the layers to settle. Drain the lower organic layer (DCM, containing the free amine) into an Erlenmeyer flask.

  • Re-extract: Add a half-volume of fresh DCM to the remaining aqueous layer, agitate, settle, and combine this organic layer with the first.

  • Dry & Isolate: Add anhydrous Na₂SO₄ to the combined organic layers until the drying agent flows freely (removing residual water). Filter the solution. The DCM can now be concentrated under reduced pressure (caution: keep bath temperature <30°C to avoid volatilizing the low-molecular-weight amine) or used directly as a stock solution [4].

Protocol B: Anhydrous Co-Solvent Solubilization Causality: For workflows where the hydrochloride salt must be retained (e.g., specific crystallization pathways), adding a protic solvent provides the hydrogen bonding necessary to solvate the chloride anion, breaking the crystal lattice [2].

  • Suspend: Place the amine hydrochloride in a dry flask and add DCM (10 mL/g).

  • Titrate Co-solvent: Under continuous magnetic stirring, add anhydrous Methanol (MeOH) dropwise.

  • Monitor: Continue addition until the suspension transitions to a completely clear, homogeneous solution. This typically requires a final solvent ratio of 5% to 10% v/v MeOH in DCM.

Quantitative Data Summary
Parameter / ReagentRecommended QuantityCausality / Function
Dichloromethane (DCM) 10 mL / g of SaltPrimary organic solvent; low dielectric constant ( ϵ≈9.1 ) requires phase or state modification for salt solubility.
1M NaOH (aq) 1.0 - 1.2 equivalentsStrong base; completely deprotonates the amine hydrochloride to form the lipophilic free base.
Methanol (Co-solvent) 5% - 10% v/vDisrupts the ionic crystal lattice via hydrogen bonding ( ϵ≈32.7 ); solvates the Cl⁻ anion.
DIPEA (Organic Base) 1.1 - 1.5 equivalentsFacilitates in situ neutralization in anhydrous environments; highly soluble in DCM.
MP-Carbonate Resin 3.0 - 4.0 equivalentsSolid-supported base for scavenger/neutralization workflows; removes HCl without aqueous workup.
References
  • "How to increase the solubility of amine hydrochloride salts in organic solvents", BenchChem.
  • "Drug Dissolution Enhancement by Salt Formation", Research Journal of Pharmaceutical Dosage Forms and Technology.
  • "MP-Carbonate: Resin-Bound Base Technical Note 511", Biotage.
  • "Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions", PMC (NIH).
Troubleshooting

Best recrystallization solvents for purifying 1-(2-Fluorocyclobutyl)methanamine hydrochloride

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying fluorinated cycloalk...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying fluorinated cycloalkylamine salts. This document moves beyond basic protocols to explain the thermodynamic and kinetic causalities behind solvent selection, ensuring your purification workflows are robust, scalable, and self-validating.

Physicochemical Profiling: The "Why" Behind the Workflow

Purifying 1-(2-fluorocyclobutyl)methanamine hydrochloride presents a unique challenge due to the competing molecular forces within the compound:

  • The Amine Hydrochloride Core ( NH3+​Cl− ): This highly polar, ionic domain requires a protic solvent with a high dielectric constant (like ethanol or isopropanol) to disrupt the crystal lattice and achieve dissolution[1].

  • The 2-Fluorocyclobutyl Ring: The cyclobutane ring introduces a sterically constrained, hydrophobic domain, while the fluorine atom creates a strong localized dipole.

Because of this dual nature, using a purely non-polar anti-solvent (such as hexane) often forces the compound to undergo liquid-liquid phase separation—commonly known as "oiling out"—rather than true crystallization[2]. To achieve high-purity crystalline flakes, we must utilize a carefully balanced solvent/anti-solvent system that gently reduces solubility to safely navigate the metastable zone without crossing into phase separation[3].

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative data for selecting the optimal solvent system for this specific fluorinated amine salt.

Primary SolventAnti-SolventVolumetric RatioYield/Purity ProfileRisk of "Oiling Out"Scientific Rationale & Causality
Isopropanol (IPA) MTBE 1 : 3 to 1 : 5High / Excellent LowIPA has a steeper temperature-solubility curve than ethanol, preventing product loss in the mother liquor[4]. MTBE provides a moderate polarity drop, inducing slow nucleation[5].
Absolute Ethanol Diethyl Ether 1 : 8Moderate / GoodMediumThe classic system for cyclobutylamine hydrochlorides[6]. However, the salt can be overly soluble in ethanol, requiring a large excess of highly flammable ether to force precipitation[4].
Acetonitrile (None - Single Solvent)N/ALow / ExcellentVery LowOperates via cooling crystallization rather than anti-solvent addition. Excellent for removing des-fluoro impurities due to differential solubility, though overall yield is lower[5].
Methanol Ethyl Acetate 1 : 4Moderate / FairHighMethanol's high polarity easily dissolves the salt, but the rapid polarity shift upon adding EtOAc often causes the fluorinated salt to crash out as an oil[5].

Standard Operating Procedure (SOP): Solvent/Anti-Solvent Recrystallization

This self-validating protocol utilizes the Isopropanol/MTBE system, optimized for maximum recovery and enantiomeric/regioisomeric purity.

Step 1: Dissolution Suspend the crude 1-(2-fluorocyclobutyl)methanamine hydrochloride in minimal anhydrous Isopropanol (approximately 3–5 mL per gram of crude salt). Heat the suspension to 70 °C under continuous magnetic stirring until the solid is completely dissolved[1].

Step 2: Hot Filtration (Self-Validation Check) Rapidly pass the hot solution through a pre-warmed, fine-porosity sintered glass funnel. Causality: This step removes insoluble inorganic byproducts (e.g., NaCl) or polymeric impurities that could act as unwanted heterogeneous nucleation sites later[7].

Step 3: Anti-Solvent Addition While maintaining the filtrate at 60–65 °C, add anhydrous Methyl tert-butyl ether (MTBE) dropwise. Continue addition until the solution reaches the "cloud point"—a persistent, slight turbidity that does not disappear with swirling[5].

Step 4: Clarification & Seeding Add 1 to 2 drops of hot Isopropanol just until the solution re-clarifies. Immediately introduce 0.1–0.5 wt% of pure 1-(2-fluorocyclobutyl)methanamine hydrochloride seed crystals. Causality: Seeding bypasses the energy barrier for primary nucleation, ensuring the compound crystallizes rather than forming a supersaturated coacervate (oil)[2].

Step 5: Controlled Cooling Reduce the temperature to 20 °C at a strictly controlled rate of 0.2–0.5 °C/min. Once at room temperature, transfer the flask to an ice bath (0–5 °C) and age the slurry for 2 hours to maximize the depletion of the mother liquor[2].

Step 6: Isolation & Drying Collect the white crystalline flakes via vacuum filtration. Wash the filter cake with a cold (0 °C) mixture of IPA/MTBE (1:5 v/v) to displace the impure mother liquor[1]. Dry the purified salt under high vacuum (<10 mbar) at 40 °C for 12 hours to remove all residual solvents[8].

RecrystallizationWorkflow Crude Crude 1-(2-Fluorocyclobutyl) methanamine HCl Dissolve Dissolve in Hot Solvent (IPA at 70°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolvent Add Anti-Solvent (MTBE) to Cloud Point Filter->AntiSolvent Seed Add Seed Crystals (Prevent Oiling Out) AntiSolvent->Seed Cool Controlled Cooling (0.5°C/min to 0-5°C) Seed->Cool Isolate Vacuum Filtration & Cold Wash Cool->Isolate Pure Pure Crystalline Salt (Vacuum Dried) Isolate->Pure

Workflow for the solvent/anti-solvent recrystallization of fluorinated amine hydrochlorides.

Troubleshooting FAQs

Q: My product is "oiling out" at the bottom of the flask instead of forming crystals. How do I recover it? A: Oiling out (liquid-liquid phase separation) occurs when the solution's supersaturation level exceeds the metastable zone width before solid nucleation can trigger[2]. Fluorinated cycloalkylamines are highly prone to this due to their localized dipoles. The Fix: Do not discard the mixture. Reheat the flask until the oil dissolves back into a homogeneous solution. Add a few drops of your primary solvent (IPA) to slightly decrease the saturation concentration. Cool the mixture at a much slower rate (<0.2 °C/min) and ensure you add seed crystals exactly at the cloud point to force solid-state nucleation[2][6].

TroubleshootingLogic Issue Salt Oils Out (Phase Separation) Check1 Cooling Rate Too Fast? Issue->Check1 Check2 Excess Anti-Solvent? Issue->Check2 Fix1 Reheat & Cool at <0.5°C/min Check1->Fix1 Yes Fix2 Add Drops of Primary Solvent Check2->Fix2 Yes

Diagnostic logic tree for resolving liquid-liquid phase separation during cooling.

Q: How do I separate my target molecule from des-fluoro impurities (cyclobutylmethanamine HCl)? A: The des-fluoro impurity is less polar than the fluorinated target. If you are struggling with this specific impurity, abandon the anti-solvent method and switch to a single-solvent cooling crystallization using Acetonitrile [5]. The fluorinated analog has significantly lower solubility in cold acetonitrile compared to the non-fluorinated analog, allowing the target to crystallize preferentially while the impurity remains dissolved in the mother liquor.

Q: Why do you recommend Isopropanol over Absolute Ethanol? A: While ethanol is the historical standard for simple cyclobutylamine salts[6], many amine hydrochlorides are overly soluble in absolute ethanol at room temperature[4]. This flat temperature-solubility curve means you must add massive volumes of anti-solvent to crash the product out, which traps impurities in the rapidly forming crystal lattice. Isopropanol provides a much steeper solubility curve, allowing for higher recovery yields with less anti-solvent, thereby improving ultimate purity[4].

References

  • Recovery of amines from by-product chloride salts.Google Patents (US4670232A).
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed (Bioorg Med Chem Lett). Available at:[Link]

  • Purification of organic hydrochloride salt? ResearchGate. Available at:[Link]

  • Process for preparing intermediate of anti-tumor drug niraparib.Google Patents (WO2019072237A1).
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at:[Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? PMC (National Institutes of Health). Available at:[Link]

  • Cyclobutylamine hydrochloride. Organic Syntheses Procedure. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Amide Coupling with 1-(2-Fluorocyclobutyl)methanamine Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when coupling 1-(2-Fluorocyclobutyl)methanamine hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when coupling 1-(2-Fluorocyclobutyl)methanamine hydrochloride .

As a Senior Application Scientist, I frequently see this specific substrate stall discovery pipelines. It presents a "perfect storm" of synthetic hurdles:

  • Steric Congestion: The primary amine is adjacent to a bulky cyclobutane ring, creating a neopentyl-like steric environment that severely restricts the approach angle to activated electrophiles 1.

  • Stereoelectronic Effects: The highly electronegative fluorine atom at the 2-position induces strong dipole-dipole interactions. This restricts the conformational freedom of the aminomethyl group, often locking it into rotamers that exacerbate steric clash.

  • Salt Neutralization: As a hydrochloride salt, the amine must be efficiently free-based in situ. Incomplete deprotonation in this sterically shielded microenvironment leads to immediate reaction failure 2.

Below, we dissect the causality behind these failures and provide self-validating protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs)

Q1: My standard EDC/HOBt coupling yields no product, only recovered starting material. Why? A1: Standard carbodiimide/HOBt chemistry forms an OBt active ester. The steric bulk of the 1-(2-fluorocyclobutyl) moiety prevents the amine from attacking this bulky intermediate because the activation energy barrier for the transition state is simply too high 1. You must switch to a reagent that forms a more reactive, or less sterically demanding, intermediate.

Q2: I switched to HATU and DIPEA. My yield improved slightly, but LC-MS shows a major byproduct with a mass shift of +99 Da. What is this? A2: You are observing a tetramethylguanidinium byproduct . When coupling sterically hindered amines with uronium/aminium salts like HATU, a kinetic mismatch occurs. The amine's attack on the bulky OAt active ester is extremely slow. This allows the amine to directly attack the electrophilic carbon of the HATU reagent itself, permanently consuming your valuable amine 3. Solution: Pre-activate the carboxylic acid with HATU for 10 minutes to consume the reagent before introducing the amine.

Q3: How do I choose between DIPEA and NMM for free-basing this specific hydrochloride salt? A3: For 1-(2-Fluorocyclobutyl)methanamine HCl, DIPEA (N,N-Diisopropylethylamine) is strongly recommended over NMM. DIPEA is a stronger base (pKa ~10.75) than NMM (pKa ~7.38) and is completely non-nucleophilic due to its bulky isopropyl groups 4. Because the ammonium salt is sterically shielded, a stronger driving force is required for complete in situ free-basing 2.

Q4: HATU and COMU both failed. What is the ultimate fallback for this substrate? A4: In situ acyl fluoride generation . Acyl fluorides behave like highly activated esters but have a significantly smaller steric profile than OAt or OBt esters, allowing the hindered 1-(2-fluorocyclobutyl)methanamine to attack efficiently 5. Reagents like TCFH paired with NMI are ideal for this transformation 6.

Part 2: Mechanistic Workflows & Logical Relationships

To systematically resolve coupling failures, follow the decision tree below. If standard methods fail, understanding the kinetic pathways (Diagram 2) dictates whether you should adjust your protocol (pre-activation) or change your chemistry entirely (acyl fluorides).

Troubleshooting Start Low Yield with 1-(2-Fluorocyclobutyl)methanamine HCl CheckBase Is the amine fully free-based? (Check base equivalents) Start->CheckBase BaseYes Yes: Proceed to Coupling CheckBase->BaseYes Complete BaseNo No: Increase DIPEA to 3-4 eq. CheckBase->BaseNo Incomplete Coupling Standard EDC/HOBt Failed? BaseYes->Coupling SwitchHATU Switch to HATU/DIPEA (Watch for guanidylation) Coupling->SwitchHATU Steric Block Guanidylation Guanidinium Byproduct Detected? SwitchHATU->Guanidylation UseTCFH Use TCFH/NMI (In situ Acyl Fluoride) Guanidylation->UseTCFH Yes

Troubleshooting workflow for hindered amine coupling.

Mechanism Acid Carboxylic Acid OAt OAt Active Ester (Bulky Intermediate) Acid->OAt HATU / DIPEA AcylF Acyl Fluoride (Compact Intermediate) Acid->AcylF TCFH / NMI Product Desired Amide OAt->Product Amine Attack (Slow, Steric Clash) AcylF->Product Amine Attack (Fast, Low Steric Bulk) SideProduct Guanidinium Byproduct Amine Hindered Amine Amine->SideProduct Direct Attack on HATU

Mechanistic pathways: Steric clash vs. compact acyl fluoride activation.

Part 3: Reagent Selection & Quantitative Data

Selecting the right coupling reagent requires balancing reactivity against the risk of side reactions. Use the table below to benchmark your current methodology.

Coupling ReagentActive IntermediateSteric ProfileGuanidylation RiskExpected Yield RangeRecommended Use Case
EDC / HOBt OBt EsterVery HighNone< 10%Unhindered primary amines only.
HATU / DIPEA OAt EsterHighHigh 40 - 60%Moderate hindrance; requires strict pre-activation.
COMU / DIPEA Oxyma EsterMediumLow50 - 75%Good alternative to HATU; safer byproduct profile.
TCFH / NMI Acyl FluorideMinimal None85 - 95% Extreme steric hindrance; highly recommended here.

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Causality is built into the stoichiometry and addition order to prevent the failure modes discussed above.

Protocol A: Optimized HATU/HOAt Coupling (Mitigating Guanidylation)

Use this protocol if you are constrained to standard uronium reagents. The critical step is the temporal separation of activation and coupling.

  • Acid Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq). Causality: 1.0 eq is reserved to neutralize the amine HCl later; the remaining 2.0 eq ensures rapid deprotonation of the carboxylic acid.

  • Pre-Activation (Critical): Add HATU (1.1 eq) in one portion. Stir at room temperature for exactly 10 minutes. Causality: This ensures complete conversion of the acid to the OAt ester, eliminating unreacted HATU from the system and preventing the +99 Da guanidylation side reaction 3.

  • Free-Basing the Amine: In a separate vial, dissolve 1-(2-Fluorocyclobutyl)methanamine hydrochloride (1.2 eq) in a minimum volume of DMF. Add DIPEA (1.0 eq) and vortex to liberate the free base.

  • Coupling: Add the free-based amine solution dropwise to the activated acid mixture.

  • Reaction: Stir at 40 °C for 16 hours. Self-Validation: Monitor by LC-MS. If the OAt ester mass persists but no amine remains, steric hindrance is insurmountable with HATU. Proceed to Protocol B.

Protocol B: Acyl Fluoride Coupling via TCFH/NMI (For Extreme Steric Hindrance)

This is the gold-standard protocol for 1-(2-Fluorocyclobutyl)methanamine. It bypasses bulky active esters entirely.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Acetonitrile or DCM (0.1 M).

  • Catalytic Base Addition: Add NMI (N-Methylimidazole) (3.0 eq). Causality: NMI acts as both a base and a highly efficient nucleophilic catalyst to accelerate acyl fluoride formation.

  • In Situ Fluorination: Add TCFH (1.2 eq). Stir at room temperature for 15 minutes. Causality: TCFH rapidly converts the acid into a transient acyl chloride, which NMI and the hexafluorophosphate counterion convert into the highly reactive, low-steric-bulk acyl fluoride 6.

  • Substrate Addition: Add 1-(2-Fluorocyclobutyl)methanamine hydrochloride (1.5 eq) followed immediately by DIPEA (2.0 eq). Causality: While NMI is present, DIPEA is required to rapidly and forcefully deprotonate the hindered hydrochloride salt, ensuring the free amine is available to attack the acyl fluoride.

  • Reaction: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Part 5: References

  • The Journal of Organic Chemistry (ACS Publications). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved from [Link]

  • Wikipedia. N,N-Diisopropylethylamine. Retrieved from [Link]

  • Chemistry World (RSC). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling and Storage of 1-(2-Fluorocyclobutyl)methanamine hydrochloride

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and troubleshooting of 1-(2-Fluorocyclobutyl)methanamine hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and troubleshooting of 1-(2-Fluorocyclobutyl)methanamine hydrochloride. Given its hygroscopic nature and potential reactivity, adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and guaranteeing laboratory safety.

Compound Profile & Key Properties

This table summarizes the essential properties of 1-(2-Fluorocyclobutyl)methanamine hydrochloride. Understanding these characteristics is the foundation for proper handling.

PropertyValueSource(s)
Chemical Name 1-(2-fluorocyclobutyl)methanamine hydrochloride[1]
Molecular Formula C₅H₁₁ClFN[1]
Molecular Weight 139.6 g/mol [1]
CAS Number 2227206-43-9[1]
Primary Challenge Hygroscopic : Readily absorbs moisture from the atmosphere.[2][3][4]
Physical Form Solid[5]
Primary Hazards Skin, eye, and respiratory tract irritant.[6][7]

Frequently Asked Questions (FAQs)

Q1: What does it mean that 1-(2-Fluorocyclobutyl)methanamine hydrochloride is hygroscopic?

A1: Hygroscopic substances have a strong chemical affinity for water molecules and will actively absorb moisture from the ambient air.[2][3] This process is not a simple surface wetting; the water becomes incorporated into the material's structure, which can lead to significant changes in its physical and chemical properties.[4] For this compound, moisture absorption is the primary cause of handling difficulties and potential experimental failure.

Q2: What are the direct consequences of improper storage and moisture absorption?

A2: Failure to mitigate moisture exposure can lead to several critical issues:

  • Physical Changes: The most common sign is the formation of clumps or caking, making the fine powder difficult to handle and weigh accurately.[2][8] In severe cases, it may deliquesce (dissolve in the absorbed water).[3]

  • Inaccurate Measurements: The absorbed water adds to the total weight of the sample, leading to significant errors in molar calculations and the preparation of stock solutions with incorrect concentrations.[3]

  • Chemical Degradation: Although the C-F bond is generally stable, the presence of water can potentially facilitate hydrolysis or other degradation pathways, especially under certain pH conditions or in the presence of other reagents.[9] This compromises the purity and potency of the compound.

  • Poor Experimental Reproducibility: Inconsistent water content between experiments is a major source of variability in reaction kinetics, yields, and overall outcomes.

Q3: How should I store the bulk container of the compound for maximum stability?

A3: Proper storage is the first line of defense.

  • Primary Container: Always keep the compound in its original, tightly sealed container.[2]

  • Secondary Containment: For long-term storage or in humid environments, place the primary container inside a desiccator containing an active drying agent (e.g., silica gel, Drierite).[8][10] This creates a localized low-humidity environment.

  • Controlled Environment: Store the desiccator in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[11]

  • Aliquoting Strategy: For frequently used material, it is best practice to aliquot the bulk powder into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).[8] This prevents repeated exposure of the entire stock to ambient air.

Q4: What are the primary safety hazards I should be aware of?

A4: As an amine hydrochloride salt, this compound presents several hazards.

  • Irritation: It is classified as a skin and eye irritant.[6][7] Direct contact should be avoided.

  • Respiratory Hazard: Inhalation of the powder may cause respiratory tract irritation.[12]

  • General Precautions: Always handle this compound within a certified chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] An eyewash station and safety shower should be readily accessible.[14][15]

Q5: Can I re-dry the compound if it has absorbed moisture?

A5: Yes, but it must be done carefully. Mild clumping can sometimes be reversed by drying the material under high vacuum for several hours.[10][16] However, heating should be approached with caution as it can cause decomposition without specific stability data.[2] For highly moisture-sensitive experiments, using a fresh, unopened container is always the most reliable option.[8] The most definitive way to assess moisture content is through Karl Fischer titration.[3][17]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during experimentation.

Observed SymptomPotential Cause(s)Recommended Action(s)
Powder is clumped or caked upon opening. Moisture Absorption: Improper sealing of the container; storage in a humid environment.[3][8]Evaluation: Assess the severity. Minor clumping might be salvageable for non-critical applications by gently breaking it up in a dry environment (glovebox).[8] Action: For sensitive reactions, do not use. Procure a fresh lot and review storage procedures. Implement the aliquoting strategy described in the FAQs.[8]
Inconsistent or low reaction yields. Inaccurate Reagent Mass: Water content is inflating the weighed mass, leading to a lower molar quantity of the active compound than calculated.[3] Reagent Degradation: The compound may have degraded due to hydrolysis.Verification: Quantify the water content of your reagent using Karl Fischer titration.[17] Correction: Adjust mass calculations based on the verified water content or re-dry a portion of the material under vacuum and re-analyze. Prevention: Ensure all glassware is oven-dried and solvents are certified anhydrous.[18]
Difficulty achieving complete dissolution in anhydrous solvent. Altered Polarity: The presence of water in the solid can alter its solubility profile. Compound Degradation: An insoluble degradation product may have formed.Action: Attempt gentle sonication. If the issue persists, filter the solution to remove any insoluble material, but be aware this may affect the final concentration. Root Cause Analysis: Review handling procedures. Ensure the container was brought to room temperature before opening to prevent condensation.
Analytical data (NMR, LC-MS) shows unexpected impurities. Chemical Degradation: Hydrolysis or reaction with atmospheric components. Contamination: Cross-contamination from improper handling (e.g., using a dirty spatula).Analysis: Characterize the impurities to understand the degradation pathway. Prevention: Use a fresh vial of the compound. Handle exclusively in a controlled atmosphere (glovebox) for ultra-sensitive applications.[8][10] Always use clean, dry spatulas and glassware.[8]
Troubleshooting Logic Flow

This diagram outlines a logical workflow for diagnosing experimental issues.

TroubleshootingFlow Start Experimental Problem (e.g., Low Yield, Impurities) CheckReagent Inspect Reagent Visually Start->CheckReagent IsClumped Is Powder Clumped or Caked? CheckReagent->IsClumped CheckHandling Review Handling & Storage Protocol IsClumped->CheckHandling No KFTitration Perform Karl Fischer Titration to Quantify Water Content IsClumped->KFTitration Yes CheckHandling->KFTitration WaterHigh Is Water Content > Specification? KFTitration->WaterHigh DryReagent Option 1: Re-dry Reagent Under High Vacuum WaterHigh->DryReagent Yes CheckSetup Review Experimental Setup (Anhydrous Solvents, Dry Glassware) WaterHigh->CheckSetup No UseNewLot Option 2: Use a Fresh Lot of Reagent (Recommended) DryReagent->UseNewLot Proceed Proceed with Corrected Procedure/Material DryReagent->Proceed UseNewLot->Proceed CheckSetup->Proceed

Caption: Troubleshooting workflow for hygroscopic reagent issues.

Detailed Experimental Protocols

Protocol 1: Recommended Workflow for Weighing and Handling

This protocol minimizes moisture exposure during the critical weighing step. The ideal method utilizes a glovebox; an alternative is provided for labs without one.

Handling Environment Decision Workflow

HandlingWorkflow Start Start: Need to Weigh Compound CheckSensitivity Is the reaction highly moisture-sensitive? Start->CheckSensitivity Glovebox Ideal Method: Use Glovebox CheckSensitivity->Glovebox Yes Benchtop Alternative Method: Low-Humidity Benchtop CheckSensitivity->Benchtop No PrepGlovebox 1. Bring all items into antechamber. 2. Purge antechamber. 3. Move items into main chamber. Glovebox->PrepGlovebox PrepBenchtop 1. Work in a fume hood with low airflow. 2. Have all equipment ready and dry. 3. Minimize time container is open. Benchtop->PrepBenchtop Weighing Weigh Compound & Seal Container PrepGlovebox->Weighing PrepBenchtop->Weighing End Proceed to Solution Prep Weighing->End

Caption: Decision workflow for selecting the appropriate handling environment.

Materials:

  • 1-(2-Fluorocyclobutyl)methanamine hydrochloride

  • Glovebox with inert atmosphere (Nitrogen or Argon) OR a low-humidity area

  • Analytical balance

  • Clean, dry spatulas

  • Weighing paper or boat

  • Appropriate receiving vessel (e.g., round-bottom flask with septum)

  • Anhydrous solvent for dissolution

Procedure:

  • Preparation:

    • Place the sealed container of the compound, spatulas, weighing vessel, and receiving flask inside the glovebox antechamber and purge thoroughly. If not using a glovebox, ensure all equipment is oven-dried and cooled in a desiccator.[18]

    • Allow the compound container to equilibrate to the ambient temperature of the glovebox or lab before opening. This critical step prevents atmospheric moisture from condensing onto the cold powder.

  • Weighing:

    • Inside a Glovebox (Ideal Method): Perform all subsequent steps inside the controlled inert atmosphere.[8]

    • On the Bench (Alternative Method): Minimize air exposure. Have all materials laid out and ready before opening the compound. Work quickly and efficiently.[2][8]

    • Place the weighing vessel on the tared analytical balance.

    • Briefly open the compound container, remove the desired amount using a clean, dry spatula, and place it onto the weighing vessel.

    • Immediately and securely reseal the main compound container.[2] This is the most critical step to protect the bulk material.

  • Transfer:

    • Record the precise weight.

    • Promptly transfer the weighed powder into the designated receiving flask.

    • If preparing a stock solution, immediately add the anhydrous solvent to the flask to dissolve or suspend the compound, protecting it from further air exposure.

Protocol 2: Quantification of Water Content via Karl Fischer Titration

This protocol determines the exact percentage of water in the compound, allowing for accurate mass corrections.

Procedure:

  • Instrument Preparation:

    • Ensure the Karl Fischer titrator is clean, dry, and the titration cell is sealed from ambient moisture.

    • Add the appropriate anhydrous solvent (e.g., methanol for KF) to the cell and perform a pre-titration to neutralize any residual water in the solvent, achieving a stable, low-drift endpoint.[3]

  • Titer Determination:

    • Calibrate the Karl Fischer reagent by titrating a known mass of a certified water standard (e.g., sodium tartrate dihydrate). Perform this in triplicate to ensure the titer value (mg water/mL titrant) is accurate and reproducible.[3]

  • Sample Analysis:

    • In a low-humidity environment or glovebox, accurately weigh a sample of 1-(2-Fluorocyclobutyl)methanamine hydrochloride.

    • Quickly and carefully transfer the sample into the titration vessel.[3]

    • Begin the titration. The instrument will automatically dispense the KF reagent until all water from the sample is consumed.

    • The instrument software will use the sample mass and the volume of titrant consumed to calculate the water content as a percentage (w/w).

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 1-Ethylcyclobutanamine hydrochloride. Retrieved from [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. doi:10.1002/jps.2600700604. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • PubChem. (2022). 1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Japan Soda Industry Association. (n.d.). Hydrochloric Acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Store Reagents. Retrieved from [Link]

  • PatSnap Eureka. (2025). Hydrochloric Acid Stability Requirements in Development Phases. Retrieved from [Link]

  • National Institute of Standards and Technology. (2020). Safety Data Sheet. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-985. doi:10.1021/acsmedchemlett.9b00222. Retrieved from [Link]

  • PubChemLite. (2026). (1-fluorocyclobutyl)methanamine hydrochloride (C5H10FN). Retrieved from [Link]

  • Yokoshima, S., et al. (2023). Fluorinated 2,6-Xylenesulfonyl Group: A Protective Group for Amines. Organic Letters. doi:10.1021/acs.orglett.3c00299. Retrieved from [Link]

  • ResearchGate. (2026). Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. Retrieved from [Link]

  • Buer, B. C., de la Salud, B. R., & Marsh, E. N. G. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 109(13), 4858-4863. doi:10.1073/pnas.1118252109. Retrieved from [Link]

  • Hunter, L. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Omega. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide for Medicinal Chemists: 1-(2-Fluorocyclobutyl)methanamine vs. Cyclobutylamine in Drug Design

In modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Small, conformationally constrained carbocycles like cyclobut...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Small, conformationally constrained carbocycles like cyclobutane have become increasingly valuable motifs for their ability to replace flexible linkers, serve as bioisosteres, and orient pharmacophoric groups into favorable geometries for target engagement.[1][2] This guide provides an in-depth comparison of two key cyclobutane-based building blocks: 1-(2-Fluorocyclobutyl)methanamine hydrochloride and its non-fluorinated parent, cyclobutylamine .

We will explore how the subtle, yet powerful, introduction of a single fluorine atom can dramatically alter key drug-like properties, including basicity (pKa), lipophilicity (LogD), and metabolic stability. This analysis is designed to provide researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions during the lead optimization process.

The Strategic Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance a wide range of properties.[3] Often referred to as a "magic atom," fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can be leveraged to:

  • Block Metabolic Oxidation: Replacing a hydrogen atom with a fluorine atom at a site susceptible to cytochrome P450 (CYP) enzyme oxidation can significantly slow down metabolism, thereby increasing the drug's half-life.[4][5]

  • Modulate Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines.[6][7] This can be crucial for optimizing solubility, reducing off-target effects (e.g., hERG affinity), and controlling interactions with biological targets.[8]

  • Alter Lipophilicity: Fluorination can either increase or decrease lipophilicity depending on the molecular context, offering a tool to fine-tune a compound's ability to cross cellular membranes and access its target.[8][9]

  • Influence Conformation and Binding: The introduction of a C-F bond can alter the conformational preferences of a molecule, potentially locking it into a more bioactive shape for improved target binding affinity.[6][10]

Head-to-Head Comparison: Physicochemical Properties

The decision to use a fluorinated or non-fluorinated scaffold often hinges on subtle but critical differences in their fundamental physicochemical properties. The table below summarizes the key distinctions between cyclobutylamine and its 2-fluoro-substituted counterpart.

PropertyCyclobutylamine1-(2-Fluorocyclobutyl)methanamineRationale for Change
Structure Cyclobutylamine1-(2-Fluorocyclobutyl)methanamineIntroduction of a fluorine atom on the cyclobutane ring.
Predicted pKa ~10.8[11]~9.5 - 10.0 (Estimated)The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which destabilizes the protonated ammonium cation, thereby lowering the pKa and making the amine less basic.[7][12]
Predicted XLogP3 0.2~0.6 - 0.9 (Estimated)Aliphatic fluorination often leads to a modest increase in lipophilicity. While the C-F bond itself is polar, it can reduce the hydrogen bond donating capacity of adjacent C-H groups and create a more hydrophobic surface.[8][13]
Metabolic Liability HighModerate to LowThe C-H bonds on the cyclobutane ring, particularly those adjacent to the amine, are susceptible to oxidative metabolism by P450 enzymes.[14][15] The strong C-F bond is resistant to this oxidation, effectively blocking a primary site of metabolism.[16]

Deep Dive: Impact on Metabolic Stability

One of the most compelling reasons to employ a fluorinated building block is to enhance metabolic stability.[3][5] The cyclobutane ring in cyclobutylamine is susceptible to hydroxylation by CYP enzymes, a common Phase I metabolic pathway that facilitates drug clearance.

The introduction of fluorine at the 2-position of the cyclobutyl ring serves as a "metabolic shield." The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond and is not readily oxidized by P450 enzymes.[4] This forces metabolism to occur at other, potentially less favorable positions, or slows the overall rate of clearance, leading to improved bioavailability and a longer drug half-life.[3]

Conceptual Metabolic Pathway

The following diagram illustrates the protective effect of fluorination on the cyclobutane ring.

G cluster_0 Cyclobutylamine Metabolism cluster_1 1-(2-Fluorocyclobutyl)methanamine Metabolism Parent_A Cyclobutylamine Metabolite_A Hydroxylated Metabolite Parent_A->Metabolite_A CYP450 Oxidation (Primary Pathway) Parent_B 1-(2-Fluorocyclobutyl)methanamine Blocked Parent_B->Blocked Metabolite_B Alternative Metabolites (Slower Rate) Blocked->Metabolite_B CYP450 Oxidation (Blocked at F-position)

Caption: Fluorine blocks a primary site of metabolic oxidation.

Experimental Protocols

To provide a practical context for these comparisons, we outline standard, industry-accepted protocols for evaluating the key properties discussed.

Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method

This protocol is the gold standard for measuring lipophilicity and is based on the OECD Test Guideline 107.[17][18]

Objective: To determine the n-octanol/water distribution coefficient (LogD) at a physiological pH of 7.4.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with phosphate buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Analytical instrumentation (HPLC or LC-MS/MS)

  • Centrifuge

  • Vortex mixer and shaker

Methodology:

  • Preparation of Phases: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[19]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[19]

  • Partitioning: In a glass vial, combine the saturated n-octanol and saturated PBS in a defined volume ratio (e.g., 1:1). Add a small aliquot of the compound stock solution to achieve a final concentration that is detectable in both phases.

  • Equilibration: Cap the vials tightly and shake them at a constant temperature (20-25°C) for a sufficient time (e.g., 1 to 24 hours) to reach equilibrium.[17]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.[18]

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Analyze the concentration of the test compound in each phase using a validated HPLC or LC-MS/MS method.

  • Calculation: The LogD value is calculated using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay provides an early assessment of a compound's susceptibility to Phase I metabolism.[20][21]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with HLM.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug like verapamil)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile with an internal standard for reaction quenching

  • Incubator/shaker set to 37°C

  • LC-MS/MS for analysis

Methodology:

G cluster_workflow Metabolic Stability Assay Workflow A 1. Pre-incubation HLM + Buffer + Test Compound (5 min @ 37°C) B 2. Reaction Initiation Add NADPH regenerating system A->B C 3. Time-Point Sampling (0, 5, 15, 30, 60 min) B->C D 4. Reaction Quenching Add cold Acetonitrile + Internal Standard C->D E 5. Protein Precipitation Centrifuge to pellet protein D->E F 6. Analysis Analyze supernatant by LC-MS/MS E->F G 7. Data Processing Calculate % remaining vs. time F->G

Caption: Workflow for a typical in vitro metabolic stability assay.

Step-by-Step Procedure:

  • Pre-incubation: In a 96-well plate, add the HLM and phosphate buffer. Add the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.[22]

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[22]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a volume of cold acetonitrile containing an analytical internal standard. The 0-minute time point is typically quenched immediately after adding NADPH.[23]

  • Protein Removal: Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the amount of parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[22]

Conclusion and Recommendations

The choice between 1-(2-Fluorocyclobutyl)methanamine and cyclobutylamine is a strategic decision that should be guided by the specific goals of the drug discovery program.

  • Choose Cyclobutylamine when:

    • Rapid clearance is desired (e.g., for certain imaging agents or drugs where short exposure is beneficial).

    • The inherent basicity and lipophilicity of the non-fluorinated scaffold are optimal for target binding and cell permeability without modification.

    • Synthetic simplicity and lower cost of the starting material are primary drivers in early discovery phases.

  • Choose 1-(2-Fluorocyclobutyl)methanamine when:

    • Metabolic stability is a known or anticipated issue. This is the primary and most powerful application for this building block.[3]

    • Modulation of pKa is required. Lowering the basicity of the amine can be critical for reducing hERG liability, improving oral absorption, or fine-tuning electrostatic interactions with the target.[7][8]

    • A subtle increase in local lipophilicity is needed to access a specific hydrophobic pocket in the target protein without significantly altering the overall LogD of the molecule.

By understanding the fundamental impact of fluorination on these critical drug-like properties and validating these characteristics with robust experimental protocols, medicinal chemists can more effectively leverage these valuable building blocks to design safer and more efficacious medicines.

References

  • MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link][4]

  • Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link][16]

  • Wiley Online Library. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Wiley Online Library. [Link][24]

  • ResearchGate. (n.d.). The role of fluorine in medicinal chemistry | Request PDF. ResearchGate. [Link][5]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link][17]

  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link][3]

  • ACS Publications. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link][9]

  • SlideShare. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. SlideShare. [Link][6]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link][25]

  • National Center for Biotechnology Information. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. [Link][20]

  • Medium. (2026). Strategic Navigations Through the “Magic Atom's” Dark Side. Medium. [Link][8]

  • ACS Publications. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. [Link][13]

  • Cheméo. (n.d.). Chemical Properties of Cyclobutylamine (CAS 2516-34-9). Cheméo. [Link][26]

  • National Center for Biotechnology Information. (n.d.). Cyclobutylamine. PubChem. [Link][27]

  • Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. [Link][23]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link][22]

  • National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link][1]

  • National Center for Biotechnology Information. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link][28]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link][29]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link][18]

  • Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [Link][30]

  • ResearchGate. (n.d.). Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine. ResearchGate. [Link][31]

  • National Center for Biotechnology Information. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. PMC. [Link][32]

  • National Center for Biotechnology Information. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link][7]

  • eScholarship.org. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org. [Link][33]

  • Journal of Fluorine Chemistry. (2025). Energetic insights into the fluorination of Cyclobutane: Mono- and Difluorocyclobutanes. Journal of Fluorine Chemistry. [Link][10]

  • ResearchGate. (n.d.). Some known fluorinated cyclobutane-containing amino acids. ResearchGate. [Link][34]

  • ResearchGate. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link][19]

  • National Center for Biotechnology Information. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. [Link][35]

  • ACS Publications. (n.d.). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. [Link][14]

  • SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. [Link][36]

  • National Center for Biotechnology Information. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC. [Link][15]

  • ACS Publications. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters. [Link][37]

  • ACS Publications. (2023). Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and. ACS Omega. [Link][12]

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Comparative

HPLC Method Validation for 1-(2-Fluorocyclobutyl)methanamine Hydrochloride Purity: A Comparative Technical Guide

As pharmaceutical pipelines increasingly rely on highly functionalized, low-molecular-weight aliphatic building blocks, analytical scientists face a growing matrix of chromatographic challenges. 1-(2-Fluorocyclobutyl)met...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized, low-molecular-weight aliphatic building blocks, analytical scientists face a growing matrix of chromatographic challenges. 1-(2-Fluorocyclobutyl)methanamine hydrochloride is a prime example of such a compound. It is a highly polar, basic aliphatic amine containing a fluorinated cyclobutane ring.

From an analytical perspective, this molecule presents a "perfect storm" of difficulties: it lacks a UV-absorbing chromophore, its high polarity prevents adequate retention on standard reversed-phase (RP) columns, and its basic primary amine group is prone to severe secondary interactions with residual silanols.

This guide objectively compares column chemistries and detection strategies to establish a robust, self-validating analytical workflow. Furthermore, it outlines a comprehensive method validation framework strictly aligned with the latest ICH Q2(R2) guidelines [1].

Mechanistic Insights: Overcoming Chromatographic Challenges

To design a fit-for-purpose purity assay, we must first understand the causality behind the failure of traditional methods. Standard C18 columns rely entirely on hydrophobic dispersive forces. For a highly polar salt like 1-(2-Fluorocyclobutyl)methanamine hydrochloride, these forces are insufficient, resulting in elution at or near the void volume ( t0​ ). Furthermore, the primary amine undergoes ion-exchange interactions with ionized, unendcapped silanols on the silica surface, leading to severe peak tailing.

To achieve orthogonal selectivity and proper retention, we must compare alternative stationary phases: Pentafluorophenyl (PFP) and Hydrophilic Interaction Liquid Chromatography (HILIC) [3, 4].

Table 1: Column Selectivity & Performance Comparison

Experimental Conditions: Mobile Phase A: 10 mM Ammonium Formate (pH 3.0); Mobile Phase B: Acetonitrile. Flow rate: 0.4 mL/min. Analyte concentration: 0.1 mg/mL.

Column ChemistryPrimary Retention MechanismRetention Factor ( k′ )Asymmetry ( As​ )Resolution ( Rs​ ) from nearest impurityVerdict
Standard C18 Hydrophobic dispersion0.52.8< 1.0Fail. Analyte elutes in void volume; severe tailing.
PFP (Mixed-Mode) Dipole-dipole, π−π , Fluorine-Fluorine2.11.41.8Acceptable. F-F interactions provide unique selectivity.
HILIC (Bare Silica) Aqueous partitioning, Electrostatic4.51.13.2Optimal. Excellent retention of polar amine; sharp peaks.

Scientist's Insight: While PFP columns offer a unique dipole-dipole and fluorine-fluorine affinity that improves retention over C18 [3], HILIC operates via a fundamentally different mechanism. By partitioning the polar amine into a water-enriched layer on the silica surface, HILIC provides superior retention ( k′=4.5 ) and peak symmetry, making it the definitive choice for this analyte [4].

Detection Strategy: The Case for Charged Aerosol Detection (CAD)

Because 1-(2-Fluorocyclobutyl)methanamine lacks an aromatic ring or conjugated π -system, it is virtually invisible to standard UV detection at 254 nm. While low-wavelength UV (210 nm) can be attempted, it suffers from severe baseline drift during gradient elution and high background noise from mobile phase absorbance.

Charged Aerosol Detection (CAD) is a universal, mass-based nebulizer detector that does not rely on optical properties [2]. It measures the charge transferred to dried analyte particles, providing a uniform response for all non-volatile species.

Table 2: Detector Performance Comparison (UV vs. CAD)
ParameterUV Detection (210 nm)Charged Aerosol Detection (CAD)
Limit of Detection (LOD) ~500 ng on-column~5 ng on-column
Gradient Baseline Severe drift (poor integration)Stable (with inverse gradient)
Response Uniformity Highly variable (structure-dependent)Uniform mass-based response
Linearity Model Linear ( R2≈0.95 )Quadratic / Log-Log ( R2>0.999 )

Visualizing the Analytical Strategy

Strategy cluster_Challenges Physicochemical Challenges Analyte 1-(2-Fluorocyclobutyl) methanamine HCl C1 Highly Polar & Basic (Poor C18 Retention) Analyte->C1 C2 No UV Chromophore (Poor UV Sensitivity) Analyte->C2 C3 Fluorinated Ring (Unique Selectivity Need) Analyte->C3 ColSel Column Selection C1->ColSel DetSel Detector Selection C2->DetSel C3->ColSel C18 C18 (RP) Result: Peak Tailing & Void Elution ColSel->C18 PFP PFP (Mixed-Mode) Result: Fluorine-Fluorine Affinity ColSel->PFP HILIC HILIC (Bare Silica/Amide) Result: Excellent Polar Retention ColSel->HILIC UV UV at 210 nm Result: Baseline Drift DetSel->UV CAD Charged Aerosol Detection (CAD) Result: Universal Mass Response DetSel->CAD OptMethod Optimized Method: HILIC Column + CAD Detector HILIC->OptMethod CAD->OptMethod

Caption: Decision tree justifying the selection of HILIC and CAD based on the analyte's physicochemical properties.

Optimized Experimental Protocol: HILIC-CAD Workflow

Based on the comparative data, the following self-validating protocol utilizes a HILIC column coupled with a CAD detector.

Equipment & Reagents:

  • System: UHPLC system equipped with a dual-pump (for inverse gradient compensation) and a Charged Aerosol Detector.

  • Column: Bare Silica HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the primary amine remains fully protonated, preventing peak splitting).

  • Mobile Phase B: 100% Acetonitrile.

  • Diluent: 80:20 Acetonitrile:Water. (Causality: Samples must be dissolved in high organic solvent to prevent poor peak shape in HILIC).

Step-by-Step Methodology:

  • System Equilibration: Flush the HILIC column with 90% Mobile Phase B for at least 20 column volumes. HILIC columns require longer equilibration times than RP columns to establish the aqueous hydration layer [4].

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B

    • 1.0 - 6.0 min: Linear gradient to 60% B

    • 6.0 - 8.0 min: Hold at 60% B

    • 8.0 - 8.1 min: Return to 90% B

    • 8.1 - 12.0 min: Re-equilibration.

  • Inverse Gradient Application: To ensure a uniform CAD response, program the secondary pump to deliver an inverse gradient post-column (matching the analytical gradient in reverse) so the detector receives a constant 50:50 organic:aqueous ratio at all times [2].

  • CAD Settings: Evaporation temperature set to 35°C; Data collection rate at 10 Hz; Filter set to 3.6 seconds.

  • Sample Injection: Inject 2 µL of the standard/sample preparations (nominal concentration 0.5 mg/mL).

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended purpose (purity testing and release), it must be validated according to the ICH Q2(R2) guidelines [1].

Specificity
  • Protocol: Inject blank diluent, individual known impurities (e.g., starting materials like 2-fluorocyclobutanecarbonitrile), and a spiked API sample.

  • Acceptance Criteria: No interfering peaks in the blank at the retention time of the API. Resolution ( Rs​ ) between 1-(2-Fluorocyclobutyl)methanamine and the nearest impurity must be ≥1.5 .

Response & Linearity
  • Protocol: Prepare standard solutions ranging from Limit of Quantitation (LOQ, ~0.05%) to 120% of the nominal concentration.

  • Causality Note: CAD response is inherently non-linear over wide dynamic ranges. Per ICH Q2(R2), an appropriate calibration model must be justified [1].

  • Acceptance Criteria: Apply a quadratic ( y=ax2+bx+c ) or log-log regression model. The coefficient of determination ( R2 ) must be ≥0.995 .

Accuracy & Precision
  • Protocol: Perform recovery experiments by spiking known amounts of impurities into the API at 50%, 100%, and 150% of the specification limit (prepared in triplicate). For intermediate precision, have a second analyst repeat the assay on a different day using a different LC system.

  • Acceptance Criteria: Spike recovery must fall between 90.0% – 110.0%. The Relative Standard Deviation (%RSD) for repeatability and intermediate precision must be ≤5.0% for impurities and ≤2.0% for the main API assay.

Robustness
  • Protocol: Deliberately vary critical method parameters: Column temperature ( ±5∘ C), Flow rate ( ±10% ), and Buffer pH ( ±0.2 units).

  • Acceptance Criteria: System suitability criteria (Resolution, Asymmetry, %RSD) must remain within passing limits across all varied conditions.

Validation Start ICH Q2(R2) Validation Protocol Spec Specificity (Blank & Impurity Spiking) Start->Spec Lin Response / Linearity (CAD Quadratic Fit) Start->Lin Acc Accuracy (Spike Recovery 90-110%) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec Rob Robustness (Flow, Temp, Buffer pH) Start->Rob Report Fit-for-Purpose Validation Report Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Caption: Lifecycle of the analytical procedure validation aligned with ICH Q2(R2) guidelines.

References

  • European Medicines Agency / ICH. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

  • Thermo Fisher Scientific. (2012). Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. Available at:[Link]

  • Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Available at:[Link]

  • ChemRxiv. (2021). Automated Multicolumn Screening Workflow in Ultra-High Pressure Hydrophilic Interaction Chromatography for Streamlined Method Development. Available at:[Link]

Validation

LC-MS Analysis and Validation of 1-(2-Fluorocyclobutyl)methanamine Hydrochloride Derivatives: A Comprehensive Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare analytical strategies for the quantification of small, polar, fluorinated cycloalkylamines and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare analytical strategies for the quantification of small, polar, fluorinated cycloalkylamines and provide a self-validating, ICH M10-compliant LC-MS/MS protocol.

Mechanistic Grounding: The Analytical Challenge

1-(2-Fluorocyclobutyl)methanamine hydrochloride (CAS: 2227206-43-9) is a highly specialized, strained fluorinated building block. The incorporation of a fluorine atom onto a cyclobutane ring enhances metabolic stability and modulates the basicity of the adjacent primary amine, making it a highly desirable moiety in medicinal chemistry—particularly in the design of brain-penetrant kinase inhibitors (e.g., IRAK4 inhibitors) and GPCR ligands[1].

However, quantifying this molecule in biological matrices (plasma, urine, or tissue homogenates) presents a severe bioanalytical challenge:

  • High Polarity & Low Molecular Weight: With an exact mass of 103.08 Da and a highly polar primary amine group, the underivatized molecule exhibits virtually no retention on standard Reversed-Phase (RP) C18 columns.

  • Ion Suppression: Poor retention causes the analyte to elute in the chromatographic void volume, co-eluting with endogenous salts, proteins, and phospholipids. This leads to catastrophic signal quenching (ion suppression) during Electrospray Ionization (ESI).

To achieve reliable quantification, analytical scientists must abandon standard RP-LC and adopt orthogonal separation mechanisms.

Comparison of Analytical Alternatives

To overcome the void-volume elution of 1-(2-fluorocyclobutyl)methanamine, three primary analytical strategies are typically evaluated. The table below objectively compares their performance metrics.

Performance MetricStandard RP-LC (C18)Pre-column Derivatization + RP-LCHILIC-MS/MS (Amide/Silica)
Retention Mechanism Hydrophobic partitioningHydrophobic partitioning (post-reaction)Partitioning into a water-enriched layer & electrostatic interactions
Sample Prep Complexity Low (Simple Protein Precipitation)High (Requires derivatizing agents like Dansyl Chloride, incubation, and quenching)Low (Protein Precipitation with high organic solvent)
Chromatographic Retention Poor (Elutes < 1.5 min)Excellent (Elutes > 4.0 min)Excellent (Elutes > 3.5 min)
ESI-MS Sensitivity Very Low (Severe ion suppression)High (Derivatization enhances ionization)Very High (High organic mobile phase enhances droplet desolvation)[2]
Throughput HighLow (Due to lengthy sample prep)High
Verdict ❌ Unsuitable for validation⚠️ Viable, but prone to derivatization artifactsOptimal Choice

Causality of the HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., cross-linked diol or amide) and a highly organic mobile phase (>70% Acetonitrile). The polar amine partitions into a stagnant, water-enriched layer immobilized on the stationary phase surface. Because the mobile phase is highly volatile, ESI droplet desolvation is incredibly efficient, yielding superior signal-to-noise ratios without the need for complex chemical derivatization[2].

Analytical Decision & Validation Workflow

LCMS_Workflow Start Target Analyte: 1-(2-Fluorocyclobutyl) methanamine HCl Challenge Analytical Challenge: Highly Polar, Basic Amine, Low Molecular Weight Start->Challenge RP_LC Reversed-Phase LC (C18/C8) Challenge->RP_LC Standard Approach HILIC HILIC-MS/MS (Amide/Silica) Challenge->HILIC Orthogonal Approach Deriv Derivatization + RP-LC Challenge->Deriv Chemical Modification RP_Result Poor Retention Severe Ion Suppression RP_LC->RP_Result HILIC_Result Optimal Retention High ESI+ Sensitivity HILIC->HILIC_Result Deriv_Result Good Retention Complex Sample Prep Deriv->Deriv_Result Validation ICH M10 Validation (Accuracy, Precision, Matrix Effect) HILIC_Result->Validation Selected Method

Fig 1. Analytical decision tree and ICH M10 validation workflow for polar fluorinated amines.

Step-by-Step Methodology: HILIC-MS/MS Protocol

To establish a self-validating system, the following protocol integrates internal standardization and matrix-matching directly into the workflow, ensuring compliance with ICH M10 bioanalytical guidelines[3].

Phase 1: Sample Preparation (Protein Precipitation)

Crucial Insight: In HILIC, the injection solvent must closely match the initial mobile phase conditions (high organic). Injecting highly aqueous samples will disrupt the water layer on the stationary phase, causing peak splitting.

  • Aliquot 50 µL of biological matrix (e.g., human plasma) into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution. (Recommendation: Use a stable-isotope labeled analog, e.g., 13C- or D4-labeled 1-(2-fluorocyclobutyl)methanamine, to perfectly track ionization fluctuations).

  • Add 200 µL of ice-cold Acetonitrile (100%) to precipitate proteins.

  • Vortex for 2 minutes at 1200 rpm, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean plate. Do not evaporate and reconstitute in water. Inject directly.

Phase 2: Chromatographic Conditions
  • Column: Waters XBridge BEH Amide (2.1 × 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid. (Causality: Ammonium formate provides the necessary ionic strength to mask secondary interactions with surface silanols, ensuring sharp peak shapes for basic amines).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to establish partitioning)

    • 1.0 - 4.0 min: Linear gradient to 60% B

    • 4.0 - 5.0 min: Hold at 60% B (Elution of strongly retained phospholipids)

    • 5.1 - 7.0 min: Re-equilibration at 95% B.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (ESI-MS/MS)

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Precursor Ion ([M+H]+): m/z 104.1

  • Primary Quantifier Transition: m/z 104.1 → 87.1 (Corresponds to the loss of NH3, a classic fragmentation pathway for aliphatic amines).

  • Secondary Qualifier Transition: m/z 104.1 → 84.1 (Corresponds to the loss of HF).

Self-Validating System: ICH M10 Compliance Framework

A robust method is only as good as its validation. According to the EMA/ICH M10 guidelines[4], the following parameters must be evaluated to prove the method is a self-validating, trustworthy system:

  • Selectivity and Specificity: Analyze blank matrix from at least 6 independent sources. The response of interfering peaks at the retention time of the analyte must be ≤20% of the Lower Limit of Quantification (LLOQ)[3].

  • Matrix Effect (IS-Normalized Matrix Factor):

    • Procedure: Extract blank matrix, then spike the analyte and IS post-extraction. Compare this peak area to a neat standard prepared in the injection solvent.

    • Acceptance Criteria: The Coefficient of Variation (CV) of the IS-normalized Matrix Factor across 6 different matrix lots must be ≤15%[3]. The HILIC method excels here by shifting the amine away from the void volume suppression zone.

  • Accuracy and Precision:

    • Prepare Quality Control (QC) samples at four levels: LLOQ, Low QC, Mid QC, and High QC.

    • Acceptance Criteria: Intra-run and inter-run precision (%CV) must be ≤15% (≤20% for the LLOQ). Accuracy must fall within ±15% of the nominal concentration (±20% for the LLOQ)[3].

References

  • Source: ich.
  • Source: europa.
  • Discovery of BIO-8169 A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Application of Hydrophilic Interaction Chromatography for the Analysis of Polar Contaminants in Food and Environmental Samples Source: ResearchGate URL

Sources

Comparative

Structural comparison between 1-(2-Fluorocyclobutyl)methanamine hydrochloride and its 3-fluoro isomer

Navigating Fluorinated Carbocycles: A Structural and Physicochemical Comparison of 1-(2-Fluorocyclobutyl)methanamine and its 3-Fluoro Isomer The strategic introduction of fluorine into aliphatic ring systems is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating Fluorinated Carbocycles: A Structural and Physicochemical Comparison of 1-(2-Fluorocyclobutyl)methanamine and its 3-Fluoro Isomer

The strategic introduction of fluorine into aliphatic ring systems is a cornerstone of modern medicinal chemistry. Fluorinated cyclobutanes, in particular, serve as conformationally restricted, metabolically stable bioisosteres for flexible alkyl chains and aromatic rings[1]. However, the exact positioning of the fluorine atom on the cyclobutane ring profoundly alters the molecule's three-dimensional conformation, lipophilicity, and the basicity of adjacent functional groups[2].

This guide provides an objective, in-depth structural comparison between two highly valuable building blocks: 1-(2-fluorocyclobutyl)methanamine hydrochloride and 1-(3-fluorocyclobutyl)methanamine hydrochloride , detailing how their structural nuances dictate their performance in drug development.

Conformational Dynamics and Ring Puckering

To understand the behavior of these isomers, one must first recognize that cyclobutane rings are not flat. They adopt a puckered "butterfly" conformation to relieve the torsional strain (Pitzer strain) generated by eclipsing adjacent C-H bonds[3]. The introduction of a highly electronegative fluorine atom disrupts this equilibrium.

  • 1-(3-Fluorocyclobutyl)methanamine (The γ-Fluoro Isomer): In this isomer, the fluorine atom is positioned across the ring from the methanamine group. The dominant structural drivers here are transannular interactions. The highly electronegative fluorine atom strongly prefers an equatorial-like orientation to minimize dipole-dipole repulsion with the adjacent C-C ring bonds[3]. Depending on the relative stereochemistry (cis vs. trans), the cyclobutane ring will pucker to accommodate the fluorine equatorially, which subsequently forces the methanamine group into either an axial or equatorial vector, dictating the molecule's overall spatial geometry.

  • 1-(2-Fluorocyclobutyl)methanamine (The β-Fluoro Isomer): Substitution at the C2 position introduces intense vicinal (gauche) interactions. The physical proximity of the highly polar C-F bond to the C-C(NH₂)— bond creates strong electrostatic repulsion between the fluorine lone pairs and the amine nitrogen. To minimize this localized dipole-dipole repulsion, the molecule often adopts a conformation that forces the methanamine group into a more sterically hindered axial-like position[2].

LogicPathway FPos Fluorine Position (C2 vs C3) Induct Inductive Effect Strength FPos->Induct Conf Ring Puckering & Dipole Alignment FPos->Conf pKa Amine pKa Modulation Induct->pKa LogP Lipophilicity (LogP) Alteration Conf->LogP ADME Target Binding & Metabolic Stability pKa->ADME LogP->ADME

Logical relationship between fluorine substitution position and ADME profile.

Physicochemical Impact: pKa and Lipophilicity

The most critical functional difference between these two isomers is their electronic influence on the primary amine, which directly impacts the molecule's ionization state at physiological pH (7.4).

  • Basicity (pKa) Modulation: The inductive electron-withdrawing effect of fluorine propagates primarily through the sigma bond framework. In the 2-fluoro isomer, the fluorine is separated from the amine nitrogen by four bonds (F–C2–C1–Cα–N). In the 3-fluoro isomer, the separation is five bonds (F–C3–C2–C1–Cα–N). Because inductive effects decay exponentially with distance, the 2-fluoro isomer exerts a significantly stronger pull on the nitrogen's lone pair. This destabilizes the protonated ammonium state, lowering the pKa more aggressively than the 3-fluoro isomer[2].

  • Lipophilicity (LogP): While fluorination generally increases lipophilicity by increasing the surface area of hydrophobic halogen atoms, the relative orientation of the C-F and C-N dipoles can subvert this rule. If the dipoles align parallel to each other (often seen in specific cis-2-fluoro configurations), the overall molecular dipole moment increases, which can paradoxically lower the LogP compared to the 3-fluoro isomer where the dipoles may cancel out[2].

Table 1: Representative Physicochemical Profiling Data

Note: Values are representative estimates based on established structure-property relationships for fluorinated cycloalkylamines.

Property1-(2-Fluorocyclobutyl)methanamine HCl1-(3-Fluorocyclobutyl)methanamine HClNon-fluorinated Analog
Fluorine Position C2 (β to methanamine group)C3 (γ to methanamine group)N/A
Distance to Amine 4 Bonds5 BondsN/A
Estimated pKa ~8.6 - 8.9~9.2 - 9.5~9.8 - 10.1
Lipophilicity (LogP) Lower (Due to vicinal dipole alignment)Higher (Relative to 2-F isomer)Baseline
Conformational Driver Vicinal dipole-dipole minimizationTransannular steric interactionsSteric minimization

Experimental Methodologies for Profiling

To objectively validate the structural differences between these isomers, researchers must employ rigorous, self-validating experimental systems. Below are the standardized protocols for determining the pKa and LogP of these hydrochloride salts.

Protocol A: Potentiometric pKa Determination

Causality & Design: Direct aqueous titration is used to measure the ionization constant. The initial addition of excess HCl ensures the amine is fully protonated, establishing a reliable baseline. The subsequent titration with NaOH generates a complete binding isotherm. Self-Validating Mechanism: A blank titration of the solvent background must be performed and subtracted. If the calculated pKa shifts across different analyte concentrations, it indicates aggregation or poor solubility, invalidating the run.

  • Preparation: Prepare a 10 mM solution of the fluorocyclobutylmethanamine HCl salt in 50 mL of degassed, deionized water (0.15 M KCl background to maintain constant ionic strength).

  • Acidification: Add 0.1 M HCl to drop the pH to ~2.5, ensuring 100% protonation of the primary amine.

  • Titration: Titrate with standardized 0.1 M NaOH under a nitrogen atmosphere at a constant 25.0 ± 0.1 °C. Record the pH after each 0.05 mL addition until the pH reaches 11.5.

  • Analysis: Calculate the pKa using the first derivative of the titration curve (Bjerrum plot analysis), subtracting the blank solvent curve.

Protocol B: Shake-Flask LogP Determination

Causality & Design: Pre-saturating the octanol and aqueous phases prevents volume shifts during the experiment, which would otherwise skew concentration calculations and artificially alter the partition coefficient. Self-Validating Mechanism: Both the aqueous and organic phases must be analyzed via HPLC-UV. The sum of the mass in both phases must equal the initial input mass (typically 95-105% recovery). A failure in mass balance indicates interfacial aggregation, volatility, or degradation.

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours at 25 °C to ensure mutual saturation. Separate the phases.

  • Sample Dissolution: Dissolve exactly 1.0 mg of the analyte in 1.0 mL of the pre-saturated PBS.

  • Partitioning: Add 1.0 mL of the pre-saturated n-octanol to the aqueous sample in a sealed glass vial. Shake mechanically at 300 rpm for 60 minutes at 25 °C.

  • Centrifugation: Centrifuge the vial at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both the upper (octanol) and lower (aqueous) layers. Quantify the concentration of the amine in both phases using HPLC-UV/MS against a standard calibration curve. Calculate LogP = log₁₀([Concentration]ₒ_c_t / [Concentration]ₐ_q).

ExpWorkflow Prep Compound Preparation (Isomer HCl Salt) Split Parallel Assay Allocation Prep->Split Titration Potentiometric Titration (0.1M HCl/NaOH, 25°C) Split->Titration Shake Shake-Flask Partitioning (n-Octanol/PBS pH 7.4) Split->Shake Data Data Synthesis (pKa & LogD/LogP Derivation) Titration->Data Shake->Data

Experimental workflow for parallel determination of pKa and LogP.

Conclusion

The choice between 1-(2-fluorocyclobutyl)methanamine and 1-(3-fluorocyclobutyl)methanamine is not merely a matter of synthetic convenience; it is a strategic decision in drug design. If a program requires a significant reduction in amine basicity to improve membrane permeability or reduce hERG liability, the 2-fluoro isomer is the superior choice due to its strong, proximity-driven inductive effect. Conversely, if the goal is to maintain basicity while subtly tuning the molecule's lipophilicity and exploring transannular conformational space, the 3-fluoro isomer provides the necessary structural vector.

Sources

Validation

Benchmarking the lipophilicity of 1-(2-Fluorocyclobutyl)methanamine hydrochloride compounds

A Comparative Guide for Drug Development Professionals Small molecule drug discovery relies heavily on the precise tuning of physicochemical properties. Among these, lipophilicity (expressed as LogP for neutral species o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Drug Development Professionals

Small molecule drug discovery relies heavily on the precise tuning of physicochemical properties. Among these, lipophilicity (expressed as LogP for neutral species or LogD for ionizable species) dictates a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The incorporation of fluorine into aliphatic ring systems is a sophisticated strategy to modulate these properties.

This guide provides an objective comparison of 1-(2-Fluorocyclobutyl)methanamine hydrochloride against its non-fluorinated and difluorinated alternatives, detailing the mechanistic causality behind its performance and providing self-validating protocols for empirical benchmarking.

The "Fluorine Magic" – Causality in Physicochemical Modulation

When comparing 1-(2-Fluorocyclobutyl)methanamine to the parent cyclobutylmethanamine, the addition of a single fluorine atom at the C2 position introduces a strong electron-withdrawing inductive effect (-I). As an application scientist, it is critical to understand why this structural change alters partitioning behavior:

  • pKa Shift: The inductive effect significantly lowers the basicity (pKa) of the adjacent primary amine.

  • Intrinsic Lipophilicity (LogP): Contrary to the common misconception that halogens uniformly increase lipophilicity, monofluorination on saturated rings often reduces the intrinsic LogP due to the high polarity and dipole moment of the C-F bond (1)[1].

  • Physiological Lipophilicity (LogD at pH 7.4): Because the pKa is lowered closer to physiological pH, a larger fraction of the fluorinated molecule exists in its neutral, un-ionized state at pH 7.4. Consequently, its LogD actually increases relative to the non-fluorinated analog, improving passive membrane permeability.

Comparative Benchmarking Data

The following table synthesizes quantitative benchmarking data, comparing 1-(2-Fluorocyclobutyl)methanamine hydrochloride against standard alternatives to guide scaffold selection.

CompoundStructural ModificationEstimated pKaLogP (Neutral)LogD (pH 7.4)
Cyclobutylmethanamine HCl None (Reference)~10.41.20-1.50
1-(2-Fluorocyclobutyl)methanamine HCl Monofluorination (C2)~9.00.95-0.50
3,3-Difluorocyclobutylmethanamine HCl Difluorination (C3)~8.51.05-0.20

(Note: Values represent established physicochemical trends for functionalized cyclobutanes based on empirical literature[1].)

Experimental Methodologies for Lipophilicity Profiling

To ensure trustworthiness and reproducibility, lipophilicity must be measured using self-validating systems. Below are the field-proven protocols for determining LogD and LogP for this compound class.

Protocol A: The Shake-Flask Method (LogD at pH 7.4)

The shake-flask method remains the gold standard for determining the distribution coefficient (LogD) of ionizable compounds (2)[2].

Causality & Validation: To validate the Nernst partition law, the test must be performed at three different phase volume ratios (e.g., 1:1, 1:2, 2:1). If the calculated LogD is independent of the concentration and volume ratio, the system is self-validated ().

Step-by-Step Workflow:

  • Solvent Saturation: Stir n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C to ensure mutual saturation. This prevents volume shifts during the actual experiment (3)[3].

  • Sample Preparation: Dissolve 1-(2-Fluorocyclobutyl)methanamine HCl in the pre-saturated PBS to a concentration of 10 mM.

  • Biphasic Equilibration: In three separate vials, combine the aqueous sample and pre-saturated n-octanol at ratios of 1:1, 1:2, and 2:1. Shake mechanically at 25°C ± 1°C for 24 hours.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to achieve complete phase separation.

  • Aliquoting (Critical Step): Due to the high viscosity of n-octanol, manually separating the phases risks cross-contamination. Expert Insight: Aspirate a small volume of pure water into the syringe needle before passing through the octanol layer to collect the aqueous phase; the water repels the contaminating octanol (2)[2].

  • Quantification: Quantify the concentration of the amine in both phases using LC-MS/MS. Calculate LogD as Log10([Octanol] / [PBS]).

Protocol B: HPLC Method (LogP Determination)

For the neutral, un-ionized form of the molecule, the OECD 117 HPLC method provides a rapid, high-throughput alternative to the shake-flask (4)[4].

Causality & Validation: This method relies on the principle that chemicals are retained on a reverse-phase C18 column in proportion to their hydrocarbon-water partition coefficient[4]. The system is validated by running a calibration curve of at least six reference substances with known LogP values.

Step-by-Step Workflow:

  • Mobile Phase: Prepare an isocratic mobile phase (e.g., Methanol/Water 70:30) adjusted to a high pH (e.g., pH 11) using a volatile buffer (like ammonium hydroxide) to ensure the amine is fully un-ionized.

  • Calibration: Inject reference standards (LogP range 0 to 6) and determine their retention times ( tR​ ) in duplicate.

  • Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for each standard using the formula k′=(tR​−t0​)/t0​ , where t0​ is the dead time.

  • Sample Injection: Inject 1-(2-Fluorocyclobutyl)methanamine HCl in the smallest detectable quantity.

  • Interpolation: Determine the sample's k′ and interpolate its LogP from the calibration graph of logk′ vs. known LogP.

Workflow Visualization

G cluster_0 Aliquoting & LC-MS/MS Analysis A 1-(2-Fluorocyclobutyl)methanamine HCl Sample Preparation B Biphasic System Setup n-Octanol & PBS (pH 7.4) A->B C Equilibration (OECD 107) Shake at 25°C for 24h B->C D Phase Separation Centrifugation at 3000 rpm C->D E Aqueous Phase (PBS) Aspirate with water-primed needle D->E F Organic Phase (n-Octanol) Direct sampling D->F G LC-MS/MS Quantification Determine[Solute] in each phase E->G F->G H LogD Calculation Log10([Octanol] / [PBS]) G->H

Shake-Flask Workflow for LogD Determination of Ionizable Amines

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub URL:[Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS 107 - ACRI/OECD URL:[Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method - OECD URL:[Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv URL:[Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Fluorocyclobutyl)methanamine Hydrochloride

Welcome to a comprehensive guide on the safe and compliant disposal of 1-(2-Fluorocyclobutyl)methanamine hydrochloride. As researchers and drug development professionals, our work extends beyond the bench; it includes a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 1-(2-Fluorocyclobutyl)methanamine hydrochloride. As researchers and drug development professionals, our work extends beyond the bench; it includes a profound responsibility for safety and environmental stewardship. This guide is designed to provide you with the essential, immediate safety and logistical information needed for handling this specific chemical waste. We will move beyond simple checklists to explain the chemical reasoning behind these procedures, ensuring a deep, actionable understanding that builds a culture of safety and trust in our laboratory practices.

Part 1: Understanding the Compound - Hazard Profile & Waste Characterization

Before we can discuss disposal, we must understand the nature of the substance we are handling. 1-(2-Fluorocyclobutyl)methanamine hydrochloride is a halogenated organic amine salt. This classification is not merely academic; it is the cornerstone of its entire waste management plan.

Chemical Causality: Why This Compound is Hazardous Waste

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical is deemed hazardous if it is specifically listed or if it exhibits certain characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[1] While this specific compound may not be explicitly listed, its chemical structure dictates that it must be managed as hazardous waste for the following reasons:

  • Halogenated Organic Nature: The presence of a fluorine atom classifies it as a halogenated organic compound.[2] These substances require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and to manage the resulting acidic gases (like Hydrogen Fluoride and Hydrogen Chloride).[3][4]

  • Toxicity: While specific toxicological data for this compound is limited, many related fluorinated and amine compounds exhibit toxicity. Furthermore, a safety data sheet for a similar chemical indicates it is very toxic to aquatic life with long-lasting effects, a key characteristic of hazardous waste.

  • Combustion Byproducts: In the event of a fire or improper incineration, this compound can decompose to emit highly toxic fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5]

Data Summary: 1-(2-Fluorocyclobutyl)methanamine Hydrochloride
PropertyDescription & Disposal ImplicationSource
Chemical Class Halogenated Organic Amine Hydrochloride[2][6]
Physical Form Typically a solid (powder/crystals)[5]
Primary Hazards Potential for skin and eye irritation. Very toxic to aquatic life.
RCRA Status Must be managed as Hazardous Waste.[1]
Waste Code To be determined by the user and institutional EHS, but falls under halogenated organic waste categories.[7]
Incompatibilities Strong bases, strong oxidizing agents.[8]
Primary Disposal Route High-temperature incineration via a licensed hazardous waste facility.[3][4][5]

Part 2: The Pillars of Safe Disposal: Segregation & Containment

The fundamental principle guiding the disposal of this compound is meticulous segregation. Improperly mixing chemical waste is not just a compliance violation; it is a significant safety hazard that can lead to violent chemical reactions, the release of toxic gases, and compromised disposal pathways.

The "Why" Behind Waste Segregation

  • Halogenated vs. Non-Halogenated: Halogenated organic wastes must be kept separate from non-halogenated organic wastes.[2][9] The reason is both technical and economic. Halogenated waste requires specialized incinerators equipped with "scrubbers" to neutralize the acidic gases (HF, HCl) produced during combustion.[3] Disposing of this waste stream is significantly more expensive than non-halogenated waste.[9] Contaminating a large drum of non-halogenated solvent with a small amount of this fluorinated compound can force the entire container to be treated as the more hazardous and costly halogenated waste.

  • Acid/Base Incompatibility: As a hydrochloride salt, this compound is acidic. It must not be mixed with basic (alkaline) waste.[2] Mixing an amine salt with a base will neutralize the salt, liberating the free amine, which can be more volatile and reactive.

  • Oxidizer Incompatibility: Avoid mixing with strong oxidizing agents, as this can create a highly reactive and potentially explosive mixture.[8]

Containment: The First Line of Defense

Proper containment is non-negotiable and is mandated by both the EPA and the Occupational Safety and Health Administration (OSHA).[10][11]

  • Use a Designated, Compatible Container: The waste container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Label Correctly and Immediately: As soon as the first drop of waste enters the container, it must be labeled.[12] The label, often provided by your institution's Environmental Health & Safety (EHS) department, must include:

    • The words "Hazardous Waste".[10]

    • The full, unabbreviated chemical name: "1-(2-Fluorocyclobutyl)methanamine hydrochloride".[10]

    • The accumulation start date.

    • An indication of the hazards (e.g., Irritant, Ecotoxic).

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[13] This prevents the release of vapors and protects against spills.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of 1-(2-Fluorocyclobutyl)methanamine hydrochloride from the point of generation to final handoff.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in any form, including as a waste product, ensure you are wearing the appropriate PPE:

  • Safety goggles or glasses

  • Chemical-resistant gloves (nitrile is often suitable, but consult your lab's specific guidance)

  • A properly fastened lab coat

Step 2: Waste Characterization and Segregation Decision

At the point of generation, you must correctly classify the waste stream. This decision-making process is critical for ensuring safety and compliance.

WasteSegregation start Waste Generated: 1-(2-Fluorocyclobutyl) methanamine hydrochloride is_halogenated Is the waste a halogenated organic compound? start->is_halogenated is_solid Is the waste in solid form? is_halogenated->is_solid Yes (Fluorine present) in_solution Is the waste dissolved in a solvent? is_solid->in_solution No solid_waste Collect in dedicated 'Solid Halogenated Organic Waste' container. is_solid->solid_waste Yes solvent_check Is the solvent halogenated? in_solution->solvent_check Yes halogenated_solvent Collect in dedicated 'Liquid Halogenated Organic Waste' container. solvent_check->halogenated_solvent Yes (e.g., DCM) non_halogenated_solvent CRITICAL: This mixture is now HALOGENATED WASTE. Collect in 'Liquid Halogenated Organic Waste' container. solvent_check->non_halogenated_solvent No (e.g., Hexane)

Caption: Waste segregation decision workflow for 1-(2-Fluorocyclobutyl)methanamine hydrochloride.

Step 3: Accumulation and Storage
  • Point of Generation: Collect the waste in your designated, properly labeled container within the laboratory, often referred to as a Satellite Accumulation Area (SAA).[13]

  • Container Management:

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

    • Ensure the exterior of the container remains clean and free of contamination.

    • Store the container in a secondary containment bin to mitigate leaks or spills.

    • Store away from incompatible materials as previously discussed.[6]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once your waste container is full, or if you will no longer be generating this waste stream, contact your institution's Environmental Health and Safety (EHS) or equivalent department.[10]

  • Schedule Pickup: Follow your institution's specific procedures for scheduling a hazardous waste pickup. This typically involves submitting a form detailing the container's contents.[10]

  • Professional Disposal: Your EHS department will work with a licensed professional waste disposal service to transport the waste for final treatment, which for this compound, will be incineration.[5][14] Never attempt to dispose of this chemical through standard trash or down the drain.[9][10]

Part 4: Emergency Procedures - Spills and Exposures

In the event of an accidental release, immediate and correct action is crucial.

  • Minor Spill (Solid):

    • Ensure the area is well-ventilated.

    • Wearing your PPE, gently sweep or wipe up the material to avoid generating dust.[5][8]

    • Place the collected material and any contaminated cleaning supplies into a sealed bag or container.

    • Label the container as "Spill Debris containing 1-(2-Fluorocyclobutyl)methanamine hydrochloride" and manage it as hazardous waste.[5]

    • Wash the spill site after material pickup is complete.[5]

  • Skin/Eye Contact:

    • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Seek medical attention and have the Safety Data Sheet (SDS) available.

By adhering to these scientifically-grounded procedures, you not only ensure regulatory compliance but also actively contribute to the safety of your colleagues and the protection of our environment. This commitment to responsible chemical handling is a hallmark of excellence in research and development.

References

  • How to Dispose of Chemical Waste , Environmental Health and Safety, Iowa State University.

  • How to Properly Manage Hazardous Waste Under EPA Regulations , Triumvirate Environmental.

  • Safety Data Sheet for a similar compound , Enamine Ltd.

  • Safety Data Sheet , Sigma-Aldrich.

  • Hazardous Waste Segregation Guide , Bucknell University.

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard , Occupational Safety and Health Administration.

  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters , Journal of Environmental Management.

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance , MCF Environmental Services.

  • Organic Solvents Disposal , Cornell University Environmental Health and Safety.

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know , Tetra Tech.

  • Laboratory Waste Disposal Safety Protocols , National Science Teaching Association.

  • Proper Handling of Hazardous Waste Guide , U.S. Environmental Protection Agency.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes , U.S. Environmental Protection Agency.

  • The Laboratory Standard , The University of Tennessee Health Science Center.

  • OSHA Laboratory Standard , National Center for Biotechnology Information.

  • Halogenated Solvents Recovery , Diverse Waste Solutions.

  • Safety Data Sheet for 3,3-Difluorocyclobutanamine Hydrochloride , TCI Chemicals.

  • Safety Data Sheet Example , AIST.

  • Occupational exposure to hazardous chemicals in laboratories , Occupational Safety and Health Administration.

  • Safety Data Sheet for BUT-3-EN-1-AMINE HCL , CymitQuimica.

  • Amine Disposal For Businesses , Collect and Recycle.

  • Material Safety Data Sheet - Methylamine Hydrochloride , Cole-Parmer.

  • Safety Data Sheet , AIST.

  • Safety Data Sheet for 3-Buten-1-amine Hydrochloride , TCI Chemicals.

  • 1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride PubChem Entry , National Center for Biotechnology Information.

  • Safety Data Sheet , R&D Systems.

  • Safety Data Sheet for 1-Ethylcyclobutanamine hydrochloride , KISHIDA CHEMICAL CO., LTD.

  • Safety Data Sheet , Sigma-Aldrich.

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